Lta4H-IN-5
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C18H17Cl2FN4O4 |
|---|---|
分子量 |
443.3 g/mol |
IUPAC 名称 |
(3R)-3-amino-4-[3-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]-2-methylphenyl]-1,2,4-oxadiazol-5-yl]butanoic acid;hydrochloride |
InChI |
InChI=1S/C18H16ClFN4O4.ClH/c1-9-4-12(27-18-14(20)5-10(19)8-22-18)2-3-13(9)17-23-15(28-24-17)6-11(21)7-16(25)26;/h2-5,8,11H,6-7,21H2,1H3,(H,25,26);1H/t11-;/m1./s1 |
InChI 键 |
RKUHWCBRPBQGLD-RFVHGSKJSA-N |
产品来源 |
United States |
Foundational & Exploratory
LTA4H-IN-5: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade. It catalyzes the final and rate-limiting step in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[1][2][3] LTB4 is a powerful chemoattractant for neutrophils and other leukocytes, amplifying inflammatory responses.[2][4] Due to its pivotal role in inflammation, LTA4H has emerged as a significant therapeutic target for a range of inflammatory diseases.[5][6][7] This document provides an in-depth technical overview of the mechanism of action of LTA4H inhibitors, with a focus on the conceptual compound "Lta4H-IN-5", representing a new generation of potent and selective inhibitors. We will delve into its biochemical interactions, relevant signaling pathways, quantitative data from representative inhibitors, and detailed experimental protocols for its characterization.
Core Mechanism of Action
LTA4H inhibitors, exemplified by the conceptual this compound, exert their primary effect by directly binding to the active site of the LTA4H enzyme, thereby blocking its catalytic function.[5] LTA4H possesses two distinct enzymatic activities: an epoxide hydrolase activity that converts LTA4 to LTB4, and an aminopeptidase (B13392206) activity.[1][8][9] The anti-inflammatory effects of LTA4H inhibitors are primarily attributed to the inhibition of the epoxide hydrolase activity.[9]
By inhibiting the conversion of LTA4 to LTB4, these compounds effectively reduce the levels of this potent chemoattractant.[5] This leads to a dampening of the inflammatory response by decreasing the recruitment and activation of immune cells, particularly neutrophils, to the site of inflammation.[5]
Interestingly, the inhibition of LTA4H can also lead to a "lipid mediator class-switch". By preventing the formation of LTB4, the substrate LTA4 can be shunted towards the synthesis of anti-inflammatory lipoxins, such as Lipoxin A4, further contributing to the resolution of inflammation.[3]
Quantitative Data for Representative LTA4H Inhibitors
While specific data for a compound designated "this compound" is not publicly available, the following table summarizes quantitative data for other well-characterized LTA4H inhibitors to provide a comparative context for potency and efficacy.
| Compound | IC50 (Human Whole Blood) | Target Inhibition | Clinical Development Phase | Key Findings |
| LYS006 | ~57 ng/mL (IC90) | >90% predose target inhibition at doses of 20 mg b.i.d. and above | Phase I | Well-tolerated with a favorable safety profile.[10] Showed dose-proportional plasma exposure and efficient inhibition of LTB4 production.[10] |
| JNJ-40929837 | Not specified | Not specified | Phase II (Asthma) | Did not progress to market due to a lack of sufficient efficacy in the chosen indication.[11] |
| CTX4430 (Acebilustat) | Not specified | Not specified | Phase II (Cystic Fibrosis) | Did not progress to market due to a lack of sufficient efficacy in the chosen indication.[11] |
| AKST1220 | Not specified | Not specified | Preclinical | Shown to improve cognition in aged mice.[12] |
| SC57461A | Not specified | Not specified | Preclinical | Used as a tool compound to study the role of LTA4H in cognitive decline.[12] |
Signaling Pathway
The primary signaling pathway affected by this compound is the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1] Inhibition of LTA4H directly impacts the production of LTB4 and its subsequent downstream signaling.
Caption: The 5-Lipoxygenase pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Enzyme Inhibition Assay
This protocol is designed to assess the inhibitory activity of a compound against the epoxide hydrolase activity of human LTA4H.[1]
1. Preparation of Substrate (LTA4):
-
LTA4 is prepared by the hydrolysis of LTA4 methyl ester.
-
This is conducted in a degassed solution of 50 mM NaOH (20%, v/v) in cold acetone (B3395972) under an inert nitrogen atmosphere at 25°C for 60 minutes.
-
The resulting LTA4 solution is then diluted in a freshly prepared buffer (10 mM sodium phosphate, pH 7.4, 4 mg/mL BSA, 2.5% v/v DMSO).
-
The LTA4 solution must be freshly prepared before each use due to its instability.[1]
2. Inhibition Assay:
-
Recombinant human LTA4H enzyme is pre-incubated with the test inhibitor (e.g., this compound) at various concentrations for a specified period.
-
The enzymatic reaction is initiated by the addition of the freshly prepared LTA4 substrate.
-
The reaction is allowed to proceed for a defined time and then terminated.
-
The amount of LTB4 produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
The percentage of inhibition is calculated relative to a control with an uninhibited enzyme.
Human Whole Blood Assay (Ex Vivo)
This assay measures the potency of an LTA4H inhibitor in a more physiologically relevant matrix.
1. Blood Collection and Stimulation:
-
Heparinized whole blood is collected from healthy human donors.
-
The blood is diluted (e.g., 1:3 with RPMI medium).[11]
-
The test inhibitor is added at various concentrations and pre-incubated.
-
LTB4 production is stimulated by adding a calcium ionophore, such as A23187 (e.g., 10 μg/mL), for a specified time (e.g., 15-30 minutes).[11]
2. Quantification of LTB4:
-
The reaction is stopped, and plasma is separated by centrifugation.
-
LTB4 levels in the plasma are determined by ELISA according to the manufacturer's instructions.[11]
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of LTB4 production, is then calculated.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical to clinical evaluation of an LTA4H inhibitor.
Caption: General workflow for the development of an LTA4H inhibitor.
Conclusion
LTA4H inhibitors represent a promising therapeutic strategy for a multitude of inflammatory conditions. By selectively targeting the production of the potent pro-inflammatory mediator LTB4, these compounds can effectively modulate the inflammatory response. The conceptual this compound, as a representative of next-generation inhibitors, is expected to exhibit high potency and selectivity, with a favorable safety profile. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued research and development of this important class of anti-inflammatory agents. Further clinical investigation into novel LTA4H inhibitors is warranted to fully realize their therapeutic potential.
References
- 1. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Feasibility and physiological relevance of designing highly potent aminopeptidase-sparing leukotriene A4 hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 6. Expression of 5-lipoxygenase and leukotriene A4 hydrolase in human atherosclerotic lesions correlates with symptoms of plaque instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. genecards.org [genecards.org]
- 9. Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A4 Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leukotriene A4 hydrolase inhibition improves age-related cognitive decline via modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: The Dual Inhibitory Activity of Leukotriene A4 Hydrolase (LTA4H) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for a specific compound designated "Lta4H-IN-5" have yielded no publicly available information. Therefore, this document provides a comprehensive technical guide on the broader topic of dual inhibitory activity concerning the enzyme Leukotriene A4 Hydrolase (LTA4H), a significant target in inflammatory diseases. The data, protocols, and pathways described herein are based on general knowledge of LTA4H inhibitors and are intended to serve as a foundational resource in the absence of specific information on "this compound".
Introduction to Leukotriene A4 Hydrolase (LTA4H)
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a pivotal role in the biosynthesis of potent lipid mediators involved in inflammation.[1][2][3][4] It is a cytosolic enzyme widely expressed in various tissues and cell types.[2] LTA4H exhibits two distinct catalytic activities:
-
Epoxide Hydrolase Activity: LTA4H catalyzes the conversion of the unstable epoxide intermediate, Leukotriene A4 (LTA4), into Leukotriene B4 (LTB4).[1][3][5] LTB4 is a powerful pro-inflammatory mediator, acting as a potent chemoattractant for neutrophils and other leukocytes, thereby amplifying inflammatory responses.[2][5][6]
-
Aminopeptidase (B13392206) Activity: LTA4H also possesses aminopeptidase activity, capable of degrading pro-inflammatory peptides.[3][7]
Given its central role in the production of LTB4, LTA4H has emerged as an attractive therapeutic target for a range of inflammatory conditions, including respiratory diseases, cardiovascular diseases, and certain cancers.[1][5][8][9]
The Concept of Dual Inhibitory Activity
Dual inhibitory activity in the context of LTA4H can refer to several mechanisms:
-
Inhibition of both LTA4H and another key inflammatory enzyme: This could involve targeting LTA4H and another enzyme in the arachidonic acid cascade, such as 5-lipoxygenase (5-LOX) or cyclooxygenase (COX). A compound with such a profile could offer a broader anti-inflammatory effect.
-
Modulation of both catalytic functions of LTA4H: A dual inhibitor might affect both the epoxide hydrolase and the aminopeptidase activities of LTA4H.
Inhibition of LTA4H's epoxide hydrolase activity is a primary strategy to reduce the production of pro-inflammatory LTB4.[4][5][10] This not only decreases neutrophil recruitment but can also lead to a "lipid mediator class switch," shunting LTA4 towards the synthesis of anti-inflammatory lipoxins.[4][10]
Quantitative Data on LTA4H Inhibitors
While no data is available for "this compound", the following table summarizes inhibitory activities for representative LTA4H inhibitors found in the literature. This data is presented to illustrate the typical potency of compounds targeting this enzyme.
| Compound | Target(s) | Assay Type | IC50 Value | Reference |
| Compound 5a | LTA4H, COX-2 | Enzyme Assay | Micromolar to submicromolar range | [11] |
| Compound 5m | LTA4H, COX-2 | Enzyme Assay | Micromolar to submicromolar range | [11] |
| 4MDM | LTA4H (Aminopeptidase) | Hydrolysis of Arg-pNA | 328.10 µM | [12] |
| Zileuton | 5-LOX | [13] | ||
| JNJ-40929837 | LTA4H | In vitro cellular assays | Highly potent | [13] |
| Acebilustat | LTA4H | Ex vivo stimulated blood | [13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of LTA4H in the leukotriene biosynthetic pathway and a general workflow for identifying and characterizing LTA4H inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize LTA4H inhibitors. These are based on methodologies reported in the scientific literature and should be adapted and optimized for specific experimental conditions.
In Vitro LTA4H Epoxide Hydrolase Inhibition Assay
This assay measures the ability of a compound to inhibit the conversion of LTA4 to LTB4 by recombinant human LTA4H.
Materials:
-
Recombinant human LTA4H
-
LTA4 methyl ester
-
Assay buffer (e.g., 10 mM sodium phosphate, pH 7.4, with BSA)
-
Test compound dissolved in DMSO
-
Quenching solution (e.g., methanol (B129727) with an internal standard)
-
LC-MS/MS system for LTB4 quantification
Procedure:
-
Substrate Preparation: Prepare the LTA4 substrate by hydrolyzing LTA4 methyl ester in a degassed NaOH solution in cold acetone (B3395972) under a nitrogen atmosphere.[1] This solution should be freshly prepared before each experiment.[1]
-
Assay Reaction: a. In a microplate, add the assay buffer. b. Add the test compound at various concentrations (typically a serial dilution). Include a vehicle control (DMSO) and a positive control inhibitor. c. Add the recombinant LTA4H enzyme and pre-incubate for a defined period (e.g., 15 minutes) at room temperature. d. Initiate the reaction by adding the freshly prepared LTA4 substrate. e. Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Reaction Termination and Analysis: a. Stop the reaction by adding the cold quenching solution. b. Centrifuge the samples to pellet any precipitated protein. c. Analyze the supernatant for LTB4 levels using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. b. Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.
Human Whole Blood Assay for LTB4 Inhibition
This ex vivo assay assesses the inhibitory activity of a compound in a more physiologically relevant matrix.
Materials:
-
Freshly drawn human whole blood (anticoagulated, e.g., with heparin)
-
Calcium ionophore (e.g., A23187) as a stimulant
-
Test compound dissolved in DMSO
-
Quenching solution (e.g., cold methanol)
-
LC-MS/MS system
Procedure:
-
Incubation: a. Aliquot fresh whole blood into tubes. b. Add the test compound at various concentrations and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulation: a. Stimulate LTB4 production by adding calcium ionophore A23187. b. Incubate for a further period (e.g., 30 minutes) at 37°C.
-
Sample Processing and Analysis: a. Stop the reaction by adding cold quenching solution and vortexing. b. Centrifuge to separate plasma. c. Extract LTB4 from the plasma (e.g., using solid-phase extraction). d. Quantify LTB4 levels using LC-MS/MS.
-
Data Analysis: a. Calculate the percent inhibition of LTB4 production at each compound concentration compared to the vehicle-treated, stimulated control. b. Determine the IC50 value from the dose-response curve.
Conclusion
LTA4H remains a compelling target for the development of novel anti-inflammatory therapeutics. The dual nature of its catalytic activity presents unique opportunities for drug design. While specific information on "this compound" is not available in the public domain, the principles, pathways, and protocols outlined in this guide provide a robust framework for the evaluation of any novel LTA4H inhibitor. Future research into dual-acting inhibitors that can modulate multiple inflammatory pathways may lead to more effective treatments for a wide range of debilitating diseases.
References
- 1. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Feasibility and physiological relevance of designing highly potent aminopeptidase-sparing leukotriene A4 hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate-dependent modulation of the leukotriene A4 hydrolase aminopeptidase activity and effect in a murine model of acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Expression of 5-lipoxygenase and leukotriene A4 hydrolase in human atherosclerotic lesions correlates with symptoms of plaque instability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of dual target inhibitors against cyclooxygenases and leukotriene A4 hydrolyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of LTA4H in Inflammatory Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leukotriene A4 hydrolase (LTA4H) is a critical enzyme in the biosynthesis of leukotriene B4 (LTB4), a potent lipid mediator that plays a central role in initiating and amplifying the inflammatory response. By catalyzing the final and rate-limiting step in LTB4 production, LTA4H represents a key therapeutic target for a multitude of inflammatory diseases.[1][2][3] Inhibition of LTA4H effectively reduces the levels of LTB4, thereby mitigating the recruitment and activation of neutrophils and other immune cells to sites of inflammation.[1] This technical guide provides an in-depth overview of the target validation process for LTA4H inhibitors, exemplified by data from well-characterized preclinical and clinical compounds. It outlines detailed experimental protocols, presents quantitative data for potent inhibitors, and visualizes the underlying biological pathways and experimental workflows.
The LTA4H-LTB4 Signaling Axis in Inflammation
LTA4H is a bifunctional zinc metalloenzyme that converts the unstable epoxide leukotriene A4 (LTA4) into LTB4.[4][5] LTB4 then exerts its pro-inflammatory effects by binding to two G-protein coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[6][7] BLT1 is predominantly expressed on the surface of leukocytes, including neutrophils, eosinophils, and monocytes, and its activation triggers a signaling cascade that leads to chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[7][8] The LTB4/BLT1 axis is a major driver of neutrophil recruitment and accumulation at inflammatory sites.[6] BLT2 is more ubiquitously expressed and can also be activated by other lipid mediators.[6][7]
The central role of the LTA4H/LTB4 pathway in inflammation is depicted in the signaling pathway diagram below.
Quantitative Data for Representative LTA4H Inhibitors
While specific data for a compound named "this compound" is not publicly available, this section summarizes quantitative data from other well-documented LTA4H inhibitors to provide a benchmark for potency and efficacy.
| Compound | Assay Type | Species | IC50 / EC50 | Reference |
| Unnamed Novartis Compound | LTA4H Enzyme Inhibition (Fluorescence-based) | Human | 2.3 nM | [9] |
| Unnamed Novartis Compound | LTB4 Biosynthesis in Whole Blood | Human | 39 nM | [9] |
| LYS006 | LTB4 Inhibition in Whole Blood (IC90) | Human | ~57 ng/mL | |
| AKST1220 & SC57461A | LTB4 Reduction in Calcimycin-Stimulated Blood | Mouse | Significant reduction at 1 mg/kg & 2.5 mg/kg respectively | [10] |
Experimental Protocols for LTA4H Target Validation
A robust validation of LTA4H as a therapeutic target involves a tiered approach, starting with biochemical assays, progressing to cell-based systems, and culminating in in vivo models of inflammation.
In Vitro LTA4H Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified LTA4H.
Objective: To determine the IC50 value of a test compound against the epoxide hydrolase activity of LTA4H.
Materials:
-
Recombinant human LTA4H
-
LTA4 methyl ester
-
50 mM NaOH in cold acetone
-
Assay Buffer: 10 mM sodium phosphate, pH 7.4, 4 mg/mL BSA, 2.5% v/v DMSO
-
Test compound stock solution in DMSO
-
96-well microplate
-
Incubator at 37°C
-
LC-MS/MS or ELISA kit for LTB4 quantification
Protocol:
-
Substrate Preparation (LTA4):
-
Prepare LTA4 by hydrolyzing LTA4 methyl ester in a degassed solution of 50 mM NaOH (20% v/v) in cold acetone.
-
Incubate under a nitrogen atmosphere at 25°C for 60 minutes.
-
The resulting LTA4 solution should be freshly prepared and immediately diluted in the assay buffer before use.[4]
-
-
Enzyme Inhibition:
-
Enzymatic Reaction:
-
Reaction Termination and Analysis:
-
Data Analysis:
-
Calculate the percentage of LTA4H inhibition for each compound concentration relative to the uninhibited control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Ex Vivo Whole Blood LTB4 Assay
This assay assesses the compound's ability to inhibit LTB4 production in a more physiologically relevant matrix that includes plasma protein binding and cell penetration.
Objective: To measure the potency of an LTA4H inhibitor in preventing LTB4 synthesis in stimulated human whole blood.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes.
-
Calcium ionophore A23187 (Calcimycin) stock solution.
-
Test compound stock solution in DMSO.
-
Incubator at 37°C.
-
Centrifuge.
-
LC-MS/MS or ELISA kit for LTB4 quantification.
Protocol:
-
Compound Incubation:
-
Aliquot whole blood into microcentrifuge tubes.
-
Add the test compound at various final concentrations to the blood and mix gently.
-
Pre-incubate the blood with the compound for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Stimulation of LTB4 Production:
-
Sample Processing:
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge the samples to separate plasma from blood cells.
-
Collect the plasma supernatant for analysis.
-
-
LTB4 Quantification:
-
Data Analysis:
-
Calculate the percentage of inhibition of LTB4 production at each compound concentration compared to the vehicle-treated, stimulated control.
-
Determine the IC50 or IC90 value from the dose-response curve.
-
In Vivo Zymosan-Induced Peritonitis Model
This is a widely used animal model of acute, sterile inflammation to evaluate the in vivo efficacy of anti-inflammatory compounds.
Objective: To assess the ability of an LTA4H inhibitor to reduce leukocyte infiltration into the peritoneal cavity following an inflammatory stimulus.
Materials:
-
Male C57BL/6 mice.
-
Zymosan A from Saccharomyces cerevisiae.
-
Sterile saline.
-
Test compound formulated for the desired route of administration (e.g., oral gavage, intraperitoneal injection).
-
Ice-cold Phosphate Buffered Saline (PBS).
-
FACS buffer (PBS with 2% FBS).
-
Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages).
-
Hemocytometer or automated cell counter.
-
Flow cytometer.
Protocol:
-
Compound Administration:
-
Administer the test compound or vehicle to the mice via the chosen route (e.g., PO, IP). Dosing is typically done 30-60 minutes prior to the inflammatory challenge.[16]
-
-
Induction of Peritonitis:
-
Prepare a suspension of Zymosan A in sterile saline (e.g., 1 mg/mL).
-
Inject 1 mg of the zymosan suspension intraperitoneally (i.p.) into each mouse.[16]
-
-
Peritoneal Lavage:
-
Cell Analysis:
-
Centrifuge the lavage fluid to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS or FACS buffer.
-
Determine the total number of leukocytes using a hemocytometer.
-
For differential cell counts, prepare cytospin slides and stain with Diff-Quik, or perform flow cytometry using specific cell surface markers to quantify neutrophils, macrophages, and other immune cell populations.[16]
-
-
Data Analysis:
-
Compare the total and differential leukocyte counts in the peritoneal lavage fluid of compound-treated mice to the vehicle-treated control group.
-
Calculate the percentage of inhibition of leukocyte infiltration for the treated groups.
-
Statistical significance is typically determined using a t-test or ANOVA.
-
Conclusion
The validation of LTA4H as a therapeutic target for inflammatory diseases is supported by a strong biological rationale and extensive preclinical evidence. The inhibition of LTA4H leads to a significant reduction in the production of the potent pro-inflammatory mediator LTB4, which has been demonstrated in biochemical, cellular, and in vivo models. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of novel LTA4H inhibitors, from initial potency determination to in vivo proof-of-concept. The successful progression of LTA4H inhibitors into clinical development underscores the therapeutic potential of targeting this key node in the inflammatory cascade.
References
- 1. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 2. Modulation of inflammatory disease by inhibitors of leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Feasibility and physiological relevance of designing highly potent aminopeptidase-sparing leukotriene A4 hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification, signaling, and functions of LTB4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novartis divulges new LTA4H inhibitors | BioWorld [bioworld.com]
- 10. Leukotriene A4 hydrolase inhibition improves age-related cognitive decline via modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.elabscience.com [file.elabscience.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. benchchem.com [benchchem.com]
The Structure-Activity Relationship of LTA4H Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade. It catalyzes the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4), a potent pro-inflammatory mediator.[1] LTB4 is implicated in a variety of inflammatory diseases, making LTA4H a compelling target for therapeutic intervention.[2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a prominent class of LTA4H inhibitors, using 4-(4-benzylphenyl)thiazol-2-amine (ARM1) and its analogs as a case study. It also details the experimental protocols for assessing inhibitor activity and outlines the LTB4 signaling pathway.
The LTB4 Signaling Pathway
Leukotriene B4 exerts its pro-inflammatory effects by binding to two G protein-coupled receptors, the high-affinity BLT1 and the low-affinity BLT2.[3][4] This interaction triggers a cascade of intracellular signaling events, primarily in immune cells such as neutrophils.[3] Upon LTB4 binding, the activated BLT1 receptor stimulates downstream signaling pathways, including the activation of phospholipase C (PLC) and the mobilization of intracellular calcium.[5] This leads to the activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs) like p38 and ERK1/2.[3] These signaling cascades culminate in various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, all of which contribute to the inflammatory response.[3]
Structure-Activity Relationship of ARM1 and its Analogs
A significant advancement in the development of selective LTA4H inhibitors came with the discovery of 4-(4-benzylphenyl)thiazol-2-amine (ARM1).[6] This class of inhibitors is notable for its ability to selectively inhibit the epoxide hydrolase (EH) activity of LTA4H while sparing its aminopeptidase (B13392206) (AP) activity.[6] The SAR of this series provides valuable insights for the design of potent and selective LTA4H inhibitors.
Core Scaffold and Key Interactions
The ARM1 scaffold consists of a central phenyl ring substituted with a benzyl (B1604629) group and a 2-aminothiazole (B372263) moiety. X-ray crystallography studies have revealed that ARM1 binds in the hydrophobic tunnel of the LTA4H active site.[6] The benzylphenyl group occupies the hydrophobic portion of the active site, while the 2-aminothiazole ring is positioned near the catalytic zinc ion, without directly chelating it. This binding mode is crucial for the selective inhibition of the EH activity.
Quantitative SAR Data
The following table summarizes the inhibitory activity of ARM1 and some of its analogs against the epoxide hydrolase activity of LTA4H.
| Compound | Modification | LTA4H EH IC50 (µM) | Reference |
| ARM1 | - | Low µM | [6] |
| TTSe | Thiazole sulfur replaced with selenium | Low µM | [6] |
| TTO | Thiazole sulfur replaced with oxygen | Low µM | [6] |
| 4-OMe-ARM1 | Methoxy (B1213986) group on the benzyl ring | Not explicitly stated for EH, but shown to reduce LTB4 production | [7][8] |
Note: Precise IC50 values for a broad range of ARM1 analogs are not consistently reported across the literature. The table reflects the general potency of these compounds.
Key SAR Insights
-
The Benzylphenyl Moiety: This group is critical for anchoring the inhibitor in the hydrophobic pocket of the LTA4H active site. Modifications to this part of the molecule can significantly impact potency.
-
The 2-Aminothiazole Ring: This heterocyclic system is a key feature of ARM1 and its analogs. Replacing the sulfur atom with other chalcogens like selenium (in TTSe) or oxygen (in TTO) is well-tolerated and results in compounds that retain potent inhibitory activity against the EH function.[6]
-
Substitutions on the Phenyl Rings: Substitutions on the phenyl rings can modulate the electronic and steric properties of the inhibitor, influencing its binding affinity. For instance, the addition of a methoxy group in 4-OMe-ARM1 has been studied in the context of modulating the enzyme's aminopeptidase activity.[7][8]
Experimental Protocols
The characterization of LTA4H inhibitors requires robust and reliable assays to determine their potency and selectivity. The following are detailed protocols for the in vitro assessment of LTA4H epoxide hydrolase and aminopeptidase activities.
LTA4H Epoxide Hydrolase Inhibition Assay
This assay measures the ability of a test compound to inhibit the conversion of LTA4 to LTB4.
Materials:
-
Recombinant human LTA4H
-
Leukotriene A4 (LTA4) methyl ester
-
Bovine Serum Albumin (BSA)
-
Sodium phosphate (B84403) buffer (pH 7.4)
-
Test compounds
-
DMSO
-
Reaction termination solution (e.g., methanol)
-
LC-MS/MS system for LTB4 quantification
Procedure:
-
Preparation of LTA4: Freshly prepare LTA4 by hydrolyzing LTA4 methyl ester in a degassed solution of NaOH in cold acetone (B3395972) under a nitrogen atmosphere.[1]
-
Enzyme Incubation: In a 96-well plate, incubate recombinant human LTA4H (e.g., 300 ng) with the test compound at various concentrations in a reaction buffer (10 mM sodium phosphate, pH 7.4, containing BSA and a final DMSO concentration of ~2.5% v/v) for 15 minutes at 37°C.[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the freshly prepared LTA4 solution to a final concentration of approximately 150 nM.[1]
-
Reaction Incubation: Incubate the reaction mixture for 10 minutes at 37°C.[1]
-
Reaction Termination: Stop the reaction by adding a termination solution, such as cold methanol, and dilute the samples.
-
Quantification of LTB4: Analyze the samples by LC-MS/MS to quantify the amount of LTB4 produced.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. Leukotriene B4: metabolism and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of Modifier Structure on the Activation of Leukotriene A4 Hydrolase Aminopeptidase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of LTA4H Inhibitors in Rodents: A Technical Overview Based on LYS006
Disclaimer: No publicly available pharmacokinetic data was found for a compound specifically designated "Lta4H-IN-5." This technical guide therefore focuses on the pharmacokinetic profile of LYS006 , a potent and selective Leukotriene A4 Hydrolase (LTA4H) inhibitor, as a representative example for this class of compounds in rodents. The following information is synthesized from preclinical studies and is intended for researchers, scientists, and drug development professionals.
Introduction to LTA4H Inhibition
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a crucial role in the inflammatory cascade.[1] It catalyzes the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4), a potent pro-inflammatory mediator that is a powerful chemoattractant for neutrophils.[2][3] By inhibiting LTA4H, compounds like LYS006 can effectively reduce the production of LTB4, thereby mitigating the inflammatory response.[2] This targeted approach offers a promising therapeutic strategy for a variety of neutrophil-driven inflammatory diseases.[4][5]
Preclinical Pharmacokinetics of LYS006 in Rodents
Preclinical studies in rodents are fundamental to characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of novel drug candidates. For LYS006, these studies have revealed a complex and nonlinear pharmacokinetic profile, largely influenced by its mechanism of action.
Key Pharmacokinetic Observations
A notable characteristic of LYS006's pharmacokinetics is the target-mediated drug disposition (TMDD).[4] This phenomenon, observed across multiple preclinical species including mice and rats, leads to a concentration-dependent blood-to-plasma distribution.[4][6] At lower concentrations, LYS006 binds saturably to its target, LTA4H, which is abundant in blood cells. This results in a nonlinear relationship between the dose and plasma exposure.[4][5] The impact of target binding on the distribution of LYS006 was further confirmed in LTA4H knockout mice, where this nonlinearity was not observed.[4][6]
Four hours after a 3 mg/kg oral dose of radiolabeled LYS006 in rats, at blood concentrations exceeding 1000 ng/mL, the compound showed nearly equal distribution between blood and plasma.[4] This suggests that at higher concentrations, the target binding sites become saturated. The slow re-distribution of LYS006 from target-expressing cells back into the plasma contributes to a long terminal half-life and a sustained pharmacodynamic effect, even at low plasma concentrations.[4][5]
Quantitative Pharmacokinetic Parameters
While specific numerical values for all standard pharmacokinetic parameters for LYS006 in rodents are not detailed in the provided search results, the qualitative descriptions provide significant insights. The data indicates rapid absorption following oral administration.[4][5]
Table 1: Summary of LYS006 Pharmacokinetic Characteristics in Rodents
| Parameter | Observation in Rodents (Mice and Rats) | Reference |
| Absorption | Rapid absorption after oral administration. | [4][5] |
| Distribution | Exhibits concentration-dependent blood-to-plasma distribution due to target-mediated drug disposition (TMDD). Saturable binding to LTA4H in blood cells. | [4][6] |
| Nonlinearity | Nonlinear pharmacokinetics observed, particularly at lower exposures. | [4] |
| Terminal Half-life | Long terminal half-life due to slow re-distribution from target cells. | [4][5] |
Experimental Protocols
Detailed experimental protocols for the rodent pharmacokinetic studies of LYS006 are not fully available. However, based on standard practices and mentions in the literature, a general methodology can be inferred.
Animal Models
Studies were conducted in mice, including wild-type and LTA4H knockout strains, as well as in rats.[4][6] The use of knockout mice was crucial in elucidating the role of target binding in the observed nonlinear pharmacokinetics.[4]
Administration and Dosing
LYS006 was administered orally in rats, with at least one study using a dose of 3 mg/kg of [3H]-labeled compound to facilitate absorption, distribution, metabolism, and excretion (ADME) studies.[4]
Bioanalytical Methods
The quantification of LYS006 and its metabolites in biological matrices such as blood and plasma would have been performed using sensitive bioanalytical techniques, likely high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS), a standard in modern pharmacokinetic analysis.
Visualizations
LTA4H Signaling Pathway
The following diagram illustrates the central role of LTA4H in the leukotriene biosynthetic pathway and the mechanism of its inhibition.
Caption: LTA4H pathway and point of inhibition.
General Workflow for Rodent Pharmacokinetic Study
This diagram outlines a typical experimental workflow for assessing the pharmacokinetic profile of a compound in a rodent model.
Caption: Rodent pharmacokinetic study workflow.
Conclusion
The preclinical pharmacokinetic profile of the LTA4H inhibitor LYS006 in rodents is characterized by rapid oral absorption and a complex, nonlinear disposition due to target-mediated drug disposition. This TMDD results in a prolonged half-life and sustained pharmacodynamic effects. These findings from rodent studies were instrumental in guiding the clinical development of LYS006. While no specific data for "this compound" is available, the information on LYS006 provides a valuable framework for understanding the pharmacokinetic properties that researchers and drug developers might encounter with this class of potent and selective LTA4H inhibitors.
References
- 1. Leukotriene A4 hydrolase as a target for cancer prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 3. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Potent and Selective Inhibition of Leukotriene B4 Synthesis by LYS006: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leukotriene B4 (LTB4) is a potent lipid mediator deeply implicated in the initiation and amplification of inflammatory responses. Its synthesis, catalyzed by the enzyme Leukotriene A4 Hydrolase (LTA4H), represents a critical control point in the inflammatory cascade. Consequently, LTA4H has emerged as a compelling therapeutic target for a multitude of inflammatory diseases. This technical guide provides an in-depth analysis of LYS006, a novel, highly potent, and selective inhibitor of LTA4H. We will explore its mechanism of action, present key quantitative data on its inhibitory effects, and detail the experimental protocols for assessing its activity. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of inflammation and the development of next-generation anti-inflammatory therapeutics.
Introduction to Leukotriene B4 Synthesis and the Role of LTA4H
The biosynthesis of leukotrienes is a crucial branch of the arachidonic acid cascade.[1] Upon cellular stimulation, arachidonic acid is liberated from the cell membrane and converted to the unstable epoxide, Leukotriene A4 (LTA4). LTA4H, a bifunctional zinc metalloenzyme, then catalyzes the stereospecific hydrolysis of LTA4 to form LTB4.[2] LTB4 is a powerful chemoattractant for neutrophils and other leukocytes, playing a pivotal role in the amplification of inflammatory responses.[1][2] The inhibition of LTA4H presents a targeted approach to reducing the production of this pro-inflammatory mediator.[2]
LYS006: A Potent and Selective LTA4H Inhibitor
LYS006 (also known as LTA4H-IN-1) is a next-generation, orally active small molecule inhibitor of LTA4H that has demonstrated high potency and selectivity.[3][4] Its development was the result of a focused fragment-based screening and subsequent optimization, leading to a picomolar inhibitor with excellent whole blood potency and sustained pharmacodynamic effects.[5][6] Preclinical and clinical studies have highlighted the potential of LYS006 as a best-in-class LTA4H inhibitor for the treatment of neutrophil-driven inflammatory diseases.[4][5]
Quantitative Analysis of LYS006 Inhibitory Activity
The inhibitory potency of LYS006 has been characterized in both enzymatic and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Enzymatic Inhibition of LTA4H by LYS006
| Target Enzyme | Inhibitor | IC50 (nM) | Assay Type | Reference |
| Recombinant Human LTA4H | LYS006 | 2 | Enzymatic Assay | [3] |
Table 2: Inhibition of LTB4 Biosynthesis in Human Whole Blood by LYS006
| Assay System | Inhibitor | IC50 (nM) | IC90 (nM) | IC90 (ng/mL) | Reference |
| Human Whole Blood | LYS006 | 167 | ~143 | ~57 | [3][4][6] |
Experimental Protocols
In Vitro LTA4H Enzymatic Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant LTA4H.
Materials:
-
Recombinant human LTA4H
-
Leukotriene A4 (LTA4) substrate
-
Test compound (e.g., LYS006)
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Quenching solution
-
Instrumentation for quantifying LTB4 (e.g., HPLC, LC-MS/MS, or ELISA)
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a reaction vessel, combine the recombinant human LTA4H enzyme with either the test compound dilutions or vehicle control.
-
Pre-incubate the enzyme-inhibitor mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the LTA4 substrate.
-
Allow the reaction to proceed for a defined period.
-
Terminate the reaction by adding a quenching solution.
-
Quantify the amount of LTB4 produced in each reaction vessel using a suitable analytical method.
-
Plot the percentage of LTB4 inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Human Whole Blood Assay for LTB4 Synthesis Inhibition
This ex vivo assay measures the ability of a test compound to inhibit LTB4 production in a physiologically relevant matrix.[4]
Materials:
-
Freshly drawn human whole blood (anticoagulated with heparin)
-
Test compound (e.g., LYS006)
-
Calcium ionophore A23187 (stimulant)
-
RPMI 1640 medium
-
Enzyme-linked immunosorbent assay (ELISA) kit for LTB4 quantification
Procedure:
-
Prepare a range of concentrations of the test compound.
-
Incubate aliquots of human whole blood with the test compound or vehicle control for a specified duration (e.g., 30 minutes).
-
Dilute the blood with RPMI 1640 medium (e.g., 1:3 dilution).[4]
-
Stimulate LTB4 production by adding calcium ionophore A23187 (e.g., to a final concentration of 10 µg/mL).[4]
-
Incubate for a defined period (e.g., 15 minutes) at 37°C.[4]
-
Stop the reaction and separate the plasma by centrifugation.
-
Measure the concentration of LTB4 in the plasma using a commercial ELISA kit according to the manufacturer's instructions.[4]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 and/or IC90 values from the resulting dose-response curve.
Visualizing the Mechanism and Workflow
Signaling Pathway of LTB4 Synthesis and Inhibition by LYS006
Caption: LTB4 synthesis pathway and the inhibitory action of LYS006 on LTA4H.
Experimental Workflow for the Human Whole Blood Assay
Caption: Workflow for assessing LYS006's inhibition of LTB4 synthesis.
Conclusion
LYS006 is a potent and selective inhibitor of LTA4H, demonstrating significant promise as a therapeutic agent for inflammatory diseases. Its ability to effectively block the production of the pro-inflammatory mediator LTB4 in both enzymatic and cellular systems underscores its potential clinical utility. The data and protocols presented in this guide provide a solid foundation for further research and development in the field of LTA4H inhibition. The continued investigation of LYS006 and other next-generation LTA4H inhibitors is warranted to fully elucidate their therapeutic benefits in a range of inflammatory conditions.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase - OAK Open Access Archive [oak.novartis.com]
Lta4H-IN-5 (Compound H122): A Potent Inhibitor of Leukotriene A4 Hydrolase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lta4H-IN-5, also known as Compound H122, is a potent, orally active inhibitor of Leukotriene A4 Hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4). By targeting LTA4H, this compound offers a promising therapeutic strategy for a range of inflammatory diseases. This technical guide provides a comprehensive overview of the available information on this compound, including its mechanism of action, biological activity, and the broader context of LTA4H inhibition. While detailed proprietary information regarding its specific discovery and synthesis is not publicly available, this document consolidates the known data and presents it alongside generalized experimental protocols and conceptual diagrams relevant to its development and evaluation.
Introduction to Leukotriene A4 Hydrolase (LTA4H)
Leukotriene A4 hydrolase is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade. It possesses two distinct catalytic activities:
-
Epoxide Hydrolase Activity: LTA4H converts Leukotriene A4 (LTA4) into Leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other immune cells. Elevated levels of LTB4 are associated with the pathology of numerous inflammatory conditions.
-
Aminopeptidase (B13392206) Activity: LTA4H is also capable of cleaving peptide substrates, which may play a role in modulating inflammation and host defense.
The dual functionality of LTA4H makes it a complex but attractive target for therapeutic intervention. Inhibition of the epoxide hydrolase activity is a primary strategy for reducing LTB4-mediated inflammation.
This compound: Biological Activity
This compound has been identified as a potent inhibitor of both the aminopeptidase and hydrolase functions of LTA4H. The available quantitative data for this compound is summarized in the table below.
| Target Activity | IC50 Value |
| LTA4H Aminopeptidase | 0.38 nM[1][2] |
| LTA4H Hydrolase | 16.93 nM[1][2] |
Table 1: In Vitro Inhibitory Activity of this compound
Furthermore, preclinical data indicates that this compound exhibits favorable pharmacokinetic properties in C57 mice and demonstrates efficacy in a rat model of dinitrobenzenesulfonic acid (DNBS)-induced ulcerative enteritis, suggesting its potential for in vivo applications.[1][3]
Conceptual Discovery and Development Workflow
The discovery of a novel LTA4H inhibitor like this compound would typically follow a structured drug discovery and development pipeline. The following diagram illustrates a conceptual workflow.
Caption: Conceptual workflow for the discovery and preclinical development of an LTA4H inhibitor.
LTA4H Signaling Pathway and Mechanism of Action of this compound
This compound exerts its therapeutic effect by inhibiting the production of LTB4. The following diagram illustrates the leukotriene biosynthetic pathway and the point of intervention for this compound.
Caption: this compound inhibits LTA4 Hydrolase, blocking the production of pro-inflammatory LTB4.
Experimental Protocols
While the specific, detailed protocols for the discovery and evaluation of this compound are not publicly available, this section provides generalized methodologies for key experiments relevant to the characterization of an LTA4H inhibitor.
General Protocol for LTA4H Enzyme Inhibition Assay
This assay is used to determine the in vitro potency of a test compound against the hydrolase activity of LTA4H.
Principle: The enzymatic activity of purified recombinant LTA4H is measured by quantifying the production of LTB4 from the substrate LTA4 using techniques such as HPLC or LC-MS. The inhibitory effect of the test compound is determined by measuring the reduction in LTB4 formation.
Materials:
-
Purified recombinant human LTA4H
-
Leukotriene A4 (LTA4) substrate
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.8, containing a zinc salt)
-
Quenching solution (e.g., methanol (B129727) containing a suitable internal standard)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a microplate, pre-incubate the purified LTA4H enzyme with the test compound dilutions or vehicle control for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the LTA4 substrate to each well.
-
Allow the reaction to proceed for a defined period (e.g., 5-10 minutes).
-
Terminate the reaction by adding the quenching solution.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant for LTB4 concentration using a validated HPLC or LC-MS/MS method.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable pharmacological model.
General Protocol for DNBS-Induced Colitis Model in Rats
This in vivo model is used to evaluate the efficacy of a test compound in a model of inflammatory bowel disease.
Principle: Intra-rectal administration of dinitrobenzenesulfonic acid (DNBS) in ethanol (B145695) induces a transmural colitis in rodents that shares some histopathological features with human Crohn's disease. The therapeutic efficacy of a test compound is assessed by its ability to ameliorate the clinical and pathological signs of colitis.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Dinitrobenzenesulfonic acid (DNBS)
-
Ethanol
-
Test compound (e.g., this compound) formulated for oral administration
-
Vehicle control
-
Anesthesia
Procedure:
-
Acclimatize the rats to the experimental conditions.
-
Induce colitis by intra-rectal administration of a solution of DNBS in ethanol under light anesthesia. A control group receives saline or the ethanol vehicle.
-
Administer the test compound or vehicle orally at predetermined doses and time points (e.g., once or twice daily) starting before or after the induction of colitis.
-
Monitor the animals daily for clinical signs of colitis, such as body weight loss, stool consistency, and the presence of blood in the feces.
-
At the end of the study period (e.g., 3-7 days post-DNBS administration), euthanize the animals and collect the colons.
-
Assess the severity of colitis macroscopically by scoring the extent of inflammation, ulceration, and bowel wall thickening.
-
Collect colon tissue samples for histopathological analysis (e.g., H&E staining) to evaluate mucosal damage, inflammatory cell infiltration, and other pathological changes.
-
Tissue samples can also be collected for the measurement of inflammatory biomarkers, such as myeloperoxidase (MPO) activity (as an index of neutrophil infiltration) and cytokine levels.
-
Evaluate the efficacy of the test compound by comparing the clinical scores, macroscopic and microscopic damage scores, and biomarker levels between the treated and vehicle control groups.
Conclusion
This compound (Compound H122) is a potent inhibitor of LTA4H with demonstrated in vitro and in vivo activity. Its ability to inhibit the production of the pro-inflammatory mediator LTB4 makes it a valuable tool for research into inflammatory diseases and a potential starting point for the development of novel therapeutics. While a comprehensive, publicly available dataset for this compound is currently limited, the information presented in this guide provides a solid foundation for understanding its mechanism of action and its place within the broader field of LTA4H inhibitor research and development. Further disclosure of its detailed discovery, synthesis, and full preclinical data package would be necessary for a complete and in-depth technical evaluation.
References
The Selectivity of LTA4H Inhibitors: A Technical Guide
An In-depth Examination of Inhibitor Specificity for the Bifunctional Leukotriene A4 Hydrolase Enzyme
This technical guide provides a comprehensive overview of the selectivity of inhibitors targeting Leukotriene A4 Hydrolase (LTA4H), a critical bifunctional zinc metalloenzyme in the inflammatory cascade. LTA4H exhibits both epoxide hydrolase and aminopeptidase (B13392206) activities, making the development of selective inhibitors a key challenge and a critical aspect of their therapeutic potential.[1][2][3] This document is intended for researchers, scientists, and drug development professionals working on anti-inflammatory therapeutics.
Introduction to LTA4H and its Dual Functionality
Leukotriene A4 Hydrolase (LTA4H) plays a pivotal role in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory mediator, by catalyzing the hydrolysis of Leukotriene A4 (LTA4).[4][5][6] LTB4 is a powerful chemoattractant for neutrophils, implicating it in the pathology of numerous inflammatory diseases.[4][6][7] Beyond its epoxide hydrolase activity, LTA4H also functions as an aminopeptidase, capable of cleaving the N-terminal proline from the tripeptide Pro-Gly-Pro (PGP), a chemoattractant for neutrophils.[2][3] This dual functionality suggests that LTA4H may be involved in both the initiation and resolution phases of inflammation.[1] The development of inhibitors that can selectively target one or both of these activities is a significant area of research.
LTA4H Signaling Pathway and Inhibition
The 5-lipoxygenase (5-LOX) pathway is initiated by the conversion of arachidonic acid to LTA4. LTA4H then converts LTA4 to LTB4. Inhibitors of LTA4H block this conversion, thereby reducing the production of the pro-inflammatory LTB4.
Caption: LTA4H signaling pathway and point of inhibition.
Quantitative Data on LTA4H Inhibitor Selectivity
The selectivity of LTA4H inhibitors is a critical determinant of their therapeutic window and potential off-target effects. The following table summarizes the inhibitory potency (IC50) of several known LTA4H inhibitors against both the epoxide hydrolase and aminopeptidase activities of LTA4H.
| Inhibitor | Epoxide Hydrolase IC50 | Aminopeptidase IC50 | Selectivity (EH vs. AP) | Reference |
| Compound 6 | 5.3 mM | 3.7 mM | ~0.7 | [8][9] |
| Compound 8 | ≤ 100 µM | ≤ 100 µM | ~1 | [8][9] |
| Compound 9 | ≤ 100 µM | ≤ 100 µM | ~1 | [8][9] |
| Compound 16 | 966 µM | 1491 µM | ~1.5 | [8] |
| ARM1 | Low µM | - (spared) | Selective for EH | [10] |
| TTSe | Low µM | - (spared) | Selective for EH | [10] |
| TTO | Low µM | - (spared) | Selective for EH | [10] |
| LYS006 | Potent (human whole blood IC90 ~57 ng/mL) | Not specified | Highly Selective for EH | [7] |
Note: A lower IC50 value indicates higher potency. Selectivity is calculated as the ratio of Aminopeptidase IC50 to Epoxide Hydrolase IC50. A higher ratio indicates greater selectivity for the epoxide hydrolase activity.
Experimental Protocols
Accurate determination of inhibitor selectivity relies on robust and well-defined experimental protocols. The following sections detail common methodologies for assessing the activity of LTA4H inhibitors.
In Vitro Enzyme Inhibition Assay for Epoxide Hydrolase Activity
This assay measures the ability of a compound to inhibit the conversion of LTA4 to LTB4 by recombinant human LTA4H.
Principle: The epoxide hydrolase activity of LTA4H is determined by incubating the enzyme with its substrate, LTA4, in the presence and absence of a test inhibitor. The formation of LTB4 is then quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Materials:
-
Recombinant human LTA4H
-
Leukotriene A4 (LTA4)
-
Test inhibitor (e.g., Lta4H-IN-5)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl)
-
Methanol
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate recombinant LTA4H with various concentrations of the test inhibitor in the reaction buffer for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding LTA4 (final concentration typically 10-40 µM) to the mixture.
-
Allow the reaction to proceed for 1 minute at 37°C.
-
Terminate the reaction by adding two volumes of cold methanol.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by RP-HPLC to quantify the amount of LTB4 formed. A C18 column is typically used with a mobile phase gradient of acetonitrile/water/TFA.
-
Monitor the elution of LTB4 by UV absorbance at 270 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Enzyme Inhibition Assay for Aminopeptidase Activity
This assay measures the ability of a compound to inhibit the cleavage of a synthetic peptide substrate by LTA4H.
Principle: The aminopeptidase activity of LTA4H is assessed using a chromogenic or fluorogenic peptide substrate. The rate of product formation, which is proportional to enzyme activity, is measured spectrophotometrically or fluorometrically.
Materials:
-
Recombinant human LTA4H
-
Chromogenic substrate (e.g., L-Alanine-p-nitroanilide) or fluorogenic substrate
-
Test inhibitor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent.
-
In a 96-well plate, pre-incubate recombinant LTA4H with various concentrations of the test inhibitor in the assay buffer for 15 minutes at room temperature.
-
Initiate the reaction by adding the chromogenic or fluorogenic substrate to each well.
-
Immediately measure the absorbance (e.g., at 405 nm for p-nitroanilide) or fluorescence at regular intervals for a set period.
-
Calculate the initial reaction velocity (V0) from the linear portion of the progress curve.
-
Determine the percentage of inhibition for each inhibitor concentration compared to a vehicle control.
-
Calculate the IC50 value as described for the epoxide hydrolase assay.
Experimental Workflow for Selectivity Profiling
A systematic approach is crucial for determining the selectivity profile of a novel LTA4H inhibitor. The following workflow outlines the key steps from initial screening to broader selectivity assessment.
Caption: Experimental workflow for LTA4H inhibitor selectivity profiling.
Conclusion
The development of selective LTA4H inhibitors holds significant promise for the treatment of a wide range of inflammatory diseases. A thorough understanding of an inhibitor's selectivity profile, obtained through rigorous in vitro and cell-based assays, is paramount for its advancement as a therapeutic candidate. The methodologies and data presented in this guide provide a framework for the comprehensive evaluation of LTA4H inhibitor selectivity, facilitating the identification and development of novel anti-inflammatory agents.
References
- 1. pnas.org [pnas.org]
- 2. uniprot.org [uniprot.org]
- 3. Substrate-dependent modulation of the leukotriene A4 hydrolase aminopeptidase activity and effect in a murine model of acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 7. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The In Vivo Efficacy of Leukotriene A4 Hydrolase (LTA4H) Inhibitors in Preclinical Models of Colitis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo efficacy of Leukotriene A4 Hydrolase (LTA4H) inhibitors in established preclinical models of colitis. While this document focuses on the mechanistic principles and experimental data applicable to the class of LTA4H inhibitors, it will use the potent and selective inhibitor, JNJ 26993135, as a primary exemplar due to the availability of detailed published data. This information is intended to guide researchers in the design and interpretation of studies aimed at evaluating novel LTA4H inhibitors for inflammatory bowel disease (IBD).
Introduction: Targeting the Leukotriene Pathway in Colitis
Leukotriene B4 (LTB4) is a potent lipid mediator deeply implicated in the pathogenesis of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[1][2] Synthesized from arachidonic acid by the sequential action of 5-lipoxygenase (5-LO) and LTA4H, LTB4 is a powerful chemoattractant for neutrophils and other inflammatory cells.[2][3] Elevated levels of LTB4 are found in the colonic mucosa of IBD patients, correlating with disease activity.[1] Therefore, inhibiting LTB4 synthesis presents a compelling therapeutic strategy. LTA4H, as the terminal enzyme in LTB4 biosynthesis, is a key target for pharmacological intervention.[2] LTA4H inhibitors block the conversion of LTA4 to LTB4, thereby reducing the inflammatory cascade.[2]
Mechanism of Action of LTA4H Inhibitors in Colitis
The primary mechanism by which LTA4H inhibitors ameliorate colitis is through the reduction of LTB4 production in inflamed tissues.[2] This leads to a subsequent decrease in the recruitment and activation of neutrophils, a hallmark of active IBD.[2] Furthermore, by diminishing LTB4 levels, these inhibitors can also modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are known to be downstream of LTB4 signaling and play a critical role in the inflammatory response in colitis.[2]
Figure 1: Simplified signaling pathway of LTB4 production and the mechanism of action of LTA4H inhibitors.
In Vivo Efficacy Data: The Case of JNJ 26993135 in a Rat TNBS-Induced Colitis Model
The efficacy of the LTA4H inhibitor JNJ 26993135 was evaluated in a well-established rat model of colitis induced by trinitrobenzenesulfonic acid (TNBS).[2] Oral administration of JNJ 26993135 demonstrated a dose-dependent reduction in multiple key inflammatory parameters.
Table 1: Effect of JNJ 26993135 on Macroscopic Damage and Inflammatory Markers in TNBS-Induced Colitis in Rats [2]
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Macroscopic Damage Score (0-10) | MPO Activity (U/g tissue) | Colonic LTB4 (pg/mg protein) | Colonic TNF-α (pg/mg protein) | Colonic IL-6 (pg/mg protein) |
| Sham | Vehicle | 0.2 ± 0.1 | 5.8 ± 1.2 | 15 ± 3 | 25 ± 5 | 30 ± 6 |
| TNBS + Vehicle | Vehicle | 6.5 ± 0.5 | 45.2 ± 5.1 | 155 ± 18 | 250 ± 28 | 310 ± 35 |
| TNBS + JNJ 26993135 | 5 | 4.8 ± 0.6 | 32.1 ± 4.5 | 98 ± 12 | 180 ± 21 | 225 ± 26 |
| TNBS + JNJ 26993135 | 15 | 3.1 ± 0.4 | 21.5 ± 3.2 | 55 ± 8 | 115 ± 15 | 140 ± 18 |
| TNBS + JNJ 26993135 | 30 | 1.8 ± 0.3 | 12.8 ± 2.1 | 28 ± 5 | 65 ± 9 | 75 ± 10 |
| p < 0.05 compared to TNBS + Vehicle group. Data are presented as mean ± SEM. |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reliable evaluation of therapeutic agents in colitis models. Below are representative protocols for the TNBS-induced and DSS-induced colitis models.
TNBS-Induced Colitis in Rats
This model is characterized by a Th1-mediated immune response and transmural inflammation, sharing features with Crohn's disease.[4]
Figure 2: General experimental workflow for the TNBS-induced colitis model in rats.
Protocol Details:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are commonly used.[4]
-
Acclimatization: Animals are housed in standard conditions for at least one week prior to the experiment.
-
Induction of Colitis:
-
Rats are fasted for 24 hours with free access to water.
-
Animals are lightly anesthetized.
-
A catheter is inserted rectally to approximately 8 cm from the anus.
-
TNBS (e.g., 10-30 mg) dissolved in 0.25 mL of 50% ethanol is instilled into the colon.[4]
-
The rats are held in a head-down position for about a minute to ensure the solution remains in the colon.[4]
-
-
Drug Administration: The LTA4H inhibitor or vehicle is typically administered orally (p.o.) twice daily, starting before the TNBS instillation and continuing for the duration of the experiment (e.g., 3 days).[2]
-
Assessment of Colitis:
-
Macroscopic Scoring: The colon is removed, opened longitudinally, and scored for inflammation and ulceration.
-
Myeloperoxidase (MPO) Activity: A quantitative measure of neutrophil infiltration in the colonic tissue.
-
LTB4 and Cytokine Measurement: Colonic tissue homogenates are used to measure LTB4, TNF-α, and IL-6 levels by ELISA or other immunoassays.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is characterized by damage to the colonic epithelium, leading to an inflammatory response that resembles human ulcerative colitis.[5]
Figure 3: General experimental workflow for the DSS-induced colitis model in mice.
Protocol Details:
-
Animals: C57BL/6 or BALB/c mice (8-12 weeks old) are frequently used.
-
Induction of Colitis:
-
Drug Administration: The LTA4H inhibitor or vehicle is administered daily, typically by oral gavage, throughout the DSS treatment period.
-
Assessment of Colitis:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and the presence of blood in the stool.
-
Colon Length: A shorter colon is indicative of more severe inflammation.
-
Histological Analysis: Colon sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess epithelial damage, crypt loss, and inflammatory cell infiltration.
-
Conclusion and Future Directions
The available preclinical data strongly support the therapeutic potential of LTA4H inhibitors in the treatment of IBD. As demonstrated with JNJ 26993135, these compounds can effectively reduce colonic inflammation, neutrophil infiltration, and the production of pro-inflammatory mediators in robust animal models of colitis.[2] Future research should focus on the long-term efficacy and safety of novel LTA4H inhibitors in chronic colitis models and their potential for combination therapy with existing IBD treatments. The detailed experimental protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers dedicated to advancing novel therapeutics for inflammatory bowel disease.
References
- 1. The PPARalpha-leukotriene B4 pathway to inflammation control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Attenuation of inflammation and cytokine production in rat colitis by a novel selective inhibitor of leukotriene A4 hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Cellular Targets of Lta4H-IN-5
A comprehensive analysis of the cellular targets and mechanism of action of Lta4H-IN-5 is currently not possible due to the absence of publicly available scientific literature and data for a compound with this specific designation.
Extensive searches across scientific databases, chemical repositories, and supplier catalogs have yielded no specific information on a molecule identified as "this compound". This suggests that "this compound" may be an internal, unpublished designation for a novel compound, or a compound that has not yet been disclosed in the public domain.
To generate the requested in-depth technical guide, the following specific data points for this compound would be required:
-
Quantitative Data: Specific metrics of potency and binding affinity, such as IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), and EC50 (half-maximal effective concentration) values against its primary target, Leukotriene A4 Hydrolase (LTA4H), and any identified off-targets.
-
Experimental Protocols: Detailed methodologies for the biochemical and cellular assays used to characterize the activity of this compound. This would include enzymatic assays with purified LTA4H and cell-based assays measuring the inhibition of Leukotriene B4 (LTB4) production in relevant cell types (e.g., neutrophils, macrophages).
-
Mechanism of Action Studies: Data from experiments designed to elucidate how this compound interacts with LTA4H (e.g., competitive, non-competitive, or uncompetitive inhibition) and its effects on downstream signaling pathways.
-
Selectivity Profile: Data on the screening of this compound against a panel of other enzymes and receptors to determine its specificity.
In the absence of this specific information, a detailed technical guide on this compound cannot be constructed.
General Information on Leukotriene A4 Hydrolase (LTA4H) and its Inhibitors
While information on this compound is unavailable, it is possible to provide a general overview of its putative target, Leukotriene A4 Hydrolase (LTA4H), a key enzyme in the inflammatory cascade.
Leukotriene A4 hydrolase is a bifunctional zinc metalloenzyme that plays a crucial role in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[1][2] LTB4 is involved in attracting and activating immune cells, such as neutrophils, to sites of inflammation.[1] Therefore, inhibiting LTA4H is a therapeutic strategy for a variety of inflammatory diseases.[1][3]
LTA4H inhibitors work by blocking the active site of the enzyme, thereby preventing the conversion of leukotriene A4 (LTA4) to LTB4.[1] This reduction in LTB4 levels is expected to diminish the inflammatory response.
Below are generalized representations of the LTA4H signaling pathway and a typical experimental workflow for characterizing LTA4H inhibitors, which would be applicable to a compound like this compound, should data become available.
LTA4H Signaling Pathway
Caption: The LTA4H signaling pathway, illustrating the inhibition by this compound.
Experimental Workflow for Characterizing an LTA4H Inhibitor
Caption: A typical experimental workflow for the characterization of an LTA4H inhibitor.
Should information regarding "this compound" become publicly available, a detailed technical guide conforming to the original request could be produced. Researchers, scientists, and drug development professionals are encouraged to consult peer-reviewed scientific literature and public chemical databases for the most current and specific information on novel inhibitors.
References
Methodological & Application
Application Notes and Protocols: Lta4H-IN-5 In Vitro Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a crucial role in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[1][2] LTA4H catalyzes the conversion of Leukotriene A4 (LTA4) to LTB4.[3] Due to its role in inflammation, LTA4H is a significant therapeutic target for a variety of inflammatory diseases.[3][4] These application notes provide a detailed protocol for conducting an in vitro enzyme inhibition assay to evaluate inhibitors of LTA4H, such as Lta4H-IN-5.
The protocol is based on the epoxide hydrolase activity of LTA4H, which can be assessed by measuring the production of LTB4 from the substrate LTA4.
Quantitative Data Summary
The inhibitory activity of compounds against LTA4H is typically determined by their IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific data for this compound is not publicly available, the following table provides examples of inhibitory activities for other known LTA4H inhibitors.
| Inhibitor | IC50 | Notes |
| Compound IV (alpha-keto-beta-amino ester) | 1.9 ± 0.9 µM | Potent inhibitor of LTB4 biosynthesis in polymorphonuclear leukocytes (IC50 < 0.2 µM).[5] |
| Compound VIII (thioamine) | 0.19 ± 0.12 µM | Potent inhibitor of LTB4 biosynthesis in polymorphonuclear leukocytes (IC50 < 0.2 µM).[5] |
| Bestatin | Potent inhibitor | A known inhibitor of related zinc-containing metalloproteinases.[5] |
| SC-56938 | Clinical Candidate | A non-peptidic, non-zinc chelating inhibitor.[5] |
| RH00633 | 73.6% inhibition at 25 µM | Identified through virtual screening.[5] |
Signaling Pathway
Caption: LTA4H signaling pathway and point of inhibition.
Experimental Workflow
Caption: Workflow for the LTA4H in vitro enzyme inhibition assay.
Experimental Protocol: LTA4H Epoxide Hydrolase Inhibition Assay
This protocol outlines the procedure for determining the inhibitory effect of a test compound, such as this compound, on the epoxide hydrolase activity of LTA4H.
Materials and Reagents
-
Recombinant Human LTA4H: Purified enzyme.
-
Leukotriene A4 (LTA4): Substrate, freshly prepared before use.
-
This compound: Test inhibitor, dissolved in DMSO.
-
Assay Buffer: 10 mM Sodium Phosphate, pH 7.4, containing 4 mg/mL BSA.
-
DMSO: For dissolving the test inhibitor.
-
Reaction Termination Solution: Assay buffer for 20-fold dilution.
-
Detection System: LTB4 ELISA kit or HTRF assay kit.
-
96-well microplate.
-
Microplate reader.
Experimental Procedure
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Prepare a stock solution of this compound in DMSO. Further dilute the inhibitor to desired concentrations in Assay Buffer. The final DMSO concentration in the assay should not exceed 2.5% (v/v).
-
Dilute the recombinant human LTA4H in Assay Buffer to the desired concentration (e.g., to achieve 300 ng per reaction).
-
Prepare the LTA4 substrate solution immediately before use.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well microplate, add 180 µL of the reaction mixture containing Assay Buffer, LTA4H enzyme (300 ng), and the test inhibitor (this compound) at various concentrations.
-
Include control wells:
-
Positive Control (100% activity): Enzyme without inhibitor.
-
Negative Control (0% activity): Buffer without enzyme.
-
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[1][2]
-
-
Reaction Initiation and Incubation:
-
Reaction Termination:
-
Detection of LTB4:
-
Quantify the amount of LTB4 produced in each well using a suitable detection method, such as an ELISA or a homogeneous time-resolved fluorescence (HTRF) assay, according to the manufacturer's instructions.
-
-
Data Analysis:
-
Determine the percentage of inhibition for each concentration of this compound relative to the positive control (uninhibited enzyme).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Alternative Assay: Aminopeptidase (B13392206) Activity
LTA4H also possesses aminopeptidase activity, which can be used as a proxy to screen for inhibitors.[6][7] This assay measures the hydrolysis of a chromogenic substrate, such as L-alanine-p-nitroanilide, where the release of p-nitroaniline is monitored spectrophotometrically at 405 nm.[6]
References
- 1. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Investigation of the inhibition of leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LTA4H-IN-5 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to Leukotriene A4 Hydrolase (LTA4H) and its Inhibition
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory process.[1][2][3] It catalyzes the final and rate-limiting step in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[2][4] LTB4 is a powerful chemoattractant for immune cells, such as neutrophils, drawing them to sites of inflammation.[3][4] Consequently, LTA4H is a significant therapeutic target for a wide range of inflammatory diseases, including respiratory conditions, skin disorders, and certain types of cancer.[2][3][5]
LTA4H inhibitors, such as LTA4H-IN-5, are small molecules designed to block the enzymatic activity of LTA4H, thereby reducing the production of LTB4 and mitigating the inflammatory response.[3] These inhibitors are valuable research tools for dissecting the complex signaling pathways involving leukotrienes and for the development of novel anti-inflammatory therapeutics.[1][2]
Mechanism of Action of LTA4H Inhibitors
This compound is presumed to function as a competitive inhibitor of the epoxide hydrolase activity of LTA4H. By binding to the active site of the enzyme, it prevents the conversion of Leukotriene A4 (LTA4) to LTB4.[3] This targeted inhibition leads to a decrease in the localized concentration of LTB4, which in turn reduces the recruitment and activation of inflammatory cells.[3]
Interestingly, LTA4H also possesses a secondary aminopeptidase (B13392206) activity, which is involved in the degradation of the pro-inflammatory tripeptide Pro-Gly-Pro (PGP). Some modern LTA4H inhibitors are being designed to selectively inhibit the epoxide hydrolase activity while preserving the beneficial aminopeptidase function.[6] The specific selectivity profile of this compound should be considered when designing experiments.
Below is a diagram illustrating the signaling pathway involving LTA4H and the point of inhibition by this compound.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various LTA4H inhibitors from published literature. This data can serve as a reference for determining the appropriate concentration range for this compound in your experiments.
| Inhibitor | Cell Line/System | IC50 Value | Reference |
| DG-051 | Human Whole Blood | 37 nM | [7] |
| Compound 14 | Human Whole Blood | 131 nM | [7] |
| Compound 14 | LTA4H Hydrolase Assay | 150 nM | [7] |
| Resveratrol | LTA4H Hydrolase Assay | 212 µM | [8] |
| Thiophene derivative 8 | LTA4H Hydrolase Assay | ≤ 100 µM | [8] |
| Thiophene derivative 9 | LTA4H Hydrolase Assay | ≤ 100 µM | [8] |
| LYS006 | Human Whole Blood | ~57 ng/mL (IC90) | [9] |
Application Notes
Reconstitution and Storage of this compound
-
Solvent Selection: For initial stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is generally the recommended solvent for small molecule inhibitors.[10] Ensure the use of anhydrous, high-purity DMSO to maximize solubility and stability.[10]
-
Stock Solution Preparation: To prepare a stock solution (e.g., 10 mM), carefully weigh the this compound powder and dissolve it in the appropriate volume of DMSO. Gentle warming to 37°C and sonication can aid in dissolution.[10]
-
Storage: Store the powdered compound at 4°C, protected from light.[10] Once dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for short-term use or -80°C for long-term storage.[10]
Cell Line Selection
The choice of cell line will depend on the specific research question. LTA4H is expressed in a wide variety of cells.[11] Consider the following:
-
Inflammatory Models: Cell lines such as human neutrophils, macrophages, or monocytic cell lines (e.g., THP-1) are suitable for studying inflammation.
-
Cancer Studies: LTA4H is overexpressed in several cancers, including skin, lung, and colon cancer cell lines.[12] Examples include A431 (skin squamous cell carcinoma), HeLa, HEK293T, and Jurkat cells.[12][13]
Determining Optimal Concentration
It is crucial to determine the optimal working concentration of this compound for each cell line and experiment.
-
Cytotoxicity Assessment: First, perform a dose-response experiment to determine the concentration range that is non-toxic to the cells. A standard MTT or MTS assay is recommended.
-
Functional Assay: Next, assess the inhibitory activity of this compound on LTB4 production using a functional assay, such as an ELISA, at non-toxic concentrations.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is to determine the concentration range of this compound that is non-toxic to the cells.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO at the highest concentration used for dilution).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 for cytotoxicity.
Protocol 2: LTB4 Quantification (ELISA)
This protocol measures the inhibitory effect of this compound on LTB4 production.
Materials:
-
Cell line capable of producing LTB4 (e.g., neutrophils, stimulated THP-1 cells)
-
Cell culture medium
-
This compound
-
Cell stimulus (e.g., calcium ionophore A23187)
-
LTB4 ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable culture plate. Pre-treat the cells with various non-toxic concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., A23187) to induce LTB4 production according to the cell type and experimental design.
-
Supernatant Collection: After stimulation, centrifuge the plate to pellet the cells and collect the supernatant.[14]
-
ELISA: Perform the LTB4 ELISA on the collected supernatants according to the manufacturer's instructions.[14] This typically involves competitive binding between the LTB4 in the sample and a labeled LTB4 for a limited number of antibody binding sites.[14]
-
Data Analysis: Generate a standard curve and calculate the concentration of LTB4 in each sample. Determine the IC50 of this compound for LTB4 inhibition.
Protocol 3: Western Blotting for LTA4H Expression
This protocol can be used to assess the protein levels of LTA4H in different cell lines.
Materials:
-
Cell lysates
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against LTA4H
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells using a suitable lysis buffer and determine the protein concentration.[12]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with the primary antibody against LTA4H overnight at 4°C.[12] Following washes, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[13]
Visualizations
Experimental Workflow
The following diagram outlines a general workflow for evaluating this compound in a cell culture setting.
Troubleshooting Common Issues
This diagram provides a logical approach to troubleshooting common problems encountered when using small molecule inhibitors in cell culture.
References
- 1. scbt.com [scbt.com]
- 2. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The development of novel LTA4H modulators to selectively target LTB4 generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. JCI - Leukotriene biosynthetic enzymes as therapeutic targets [jci.org]
- 12. LTA4H regulates cell cycle and skin carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Leukotriene A4 Hydrolase/LTA4H Polyclonal Antibody (A305-006A) [thermofisher.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for LTA4H-IN-1 (LYS006) in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo use of LTA4H-IN-1 (also known as LYS006), a potent inhibitor of Leukotriene A4 Hydrolase (LTA4H), in mouse models of inflammation and other LTB4-mediated pathologies.
Introduction
Leukotriene A4 hydrolase (LTA4H) is a critical enzyme in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[1] LTB4 plays a significant role in attracting and activating immune cells, particularly neutrophils, to sites of inflammation.[1] Inhibition of LTA4H is a promising therapeutic strategy for a range of inflammatory diseases.[1] LTA4H-IN-1 (LYS006) is a potent inhibitor of LTA4H with an in vitro IC₅₀ of 2 nM.[2] This document outlines the recommended dosage, administration, and relevant experimental protocols for in vivo studies in mice.
Signaling Pathway of LTA4H in LTB4 Production
The following diagram illustrates the enzymatic conversion of Leukotriene A4 (LTA4) to the pro-inflammatory mediator Leukotriene B4 (LTB4) by the enzyme LTA4H.
Caption: LTA4H catalyzes the conversion of LTA4 to the pro-inflammatory mediator LTB4.
Quantitative Data Summary
The following table summarizes the available quantitative data for LTA4H-IN-1 (LYS006).
| Compound Name | Synonym | In Vitro IC₅₀ | In Vivo Mouse Dosage (Oral) | Effect in Mice | Reference |
| LTA4H-IN-1 | LYS006 | 2 nM | 0.3 mg/kg (single dose) | 43% inhibition of LTB4 release | [2] |
Experimental Protocols
In Vivo LTB4 Production Inhibition Study in Mice
This protocol is designed to assess the efficacy of LTA4H-IN-1 in inhibiting LTB4 production in mice.
Materials:
-
LTA4H-IN-1 (LYS006)
-
Vehicle (e.g., appropriate formulation for oral gavage, such as 0.5% methylcellulose)
-
Male or female BALB/c mice (or other appropriate strain), 8-10 weeks old
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Calcium ionophore A23187
-
RPMI 1640 medium
-
LTB4 ELISA kit
-
Centrifuge
-
Plate reader
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Compound Preparation: Prepare a stock solution of LTA4H-IN-1 in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution with the vehicle to the final desired concentration (e.g., for a 0.3 mg/kg dose).
-
Dosing:
-
Divide mice into at least two groups: a vehicle control group and an LTA4H-IN-1 treatment group (n=5-8 mice per group).
-
Administer a single oral dose of the vehicle or LTA4H-IN-1 (0.3 mg/kg) to the respective groups via oral gavage.
-
-
Blood Collection: At a specified time point post-dosing (e.g., 2 hours), collect blood samples from the mice via a suitable method (e.g., retro-orbital sinus or cardiac puncture) into heparinized tubes.
-
Ex Vivo LTB4 Production Assay:
-
Dilute the whole blood 1:1 with RPMI 1640 medium.
-
Stimulate the production of LTB4 by adding a calcium ionophore (e.g., A23187) to the diluted blood and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by placing the samples on ice and then centrifuge to separate the plasma.
-
-
LTB4 Quantification:
-
Measure the concentration of LTB4 in the plasma samples using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean LTB4 concentration for each group.
-
Determine the percentage inhibition of LTB4 production in the LTA4H-IN-1 treated group compared to the vehicle control group.
-
Perform statistical analysis (e.g., t-test) to determine the significance of the observed inhibition.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the in vivo LTB4 production inhibition study.
Caption: Workflow for assessing in vivo LTB4 inhibition in mice.
Important Considerations
-
Vehicle Selection: The choice of vehicle for oral administration is critical and should be optimized to ensure the solubility and bioavailability of LTA4H-IN-1.
-
Dose-Response Studies: The provided 0.3 mg/kg dose serves as a starting point. It is recommended to perform dose-response studies to determine the optimal dose for a specific mouse model and desired level of target engagement.
-
Pharmacokinetics: Characterizing the pharmacokinetic profile of LTA4H-IN-1 in mice (e.g., absorption, distribution, metabolism, and excretion) is essential for interpreting efficacy data and designing chronic dosing regimens.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
By following these guidelines and protocols, researchers can effectively evaluate the in vivo efficacy of LTA4H-IN-1 in various mouse models of inflammation and disease.
References
Lta4H-IN-5 solubility and preparation for experiments
Application Notes and Protocols for LTA4H Inhibitors
A General Guide for Researchers, Scientists, and Drug Development Professionals
Solubility of LTA4H Inhibitors
The solubility of small molecule inhibitors is a critical factor in designing both in vitro and in vivo experiments. Typically, LTA4H inhibitors are organic molecules with varying degrees of lipophilicity. Initial solubility testing is recommended for any new compound.
General Solubility Profile:
-
DMSO: Most small molecule inhibitors, including those targeting LTA4H, exhibit good solubility in dimethyl sulfoxide (B87167) (DMSO). It is the most common solvent for preparing high-concentration stock solutions.
-
Ethanol (B145695)/Methanol: Many inhibitors are also soluble in other organic solvents like ethanol and methanol.
-
Aqueous Buffers: Solubility in aqueous buffers is often limited. The final concentration of the inhibitor in aqueous assay buffers is typically achieved by diluting a high-concentration DMSO stock solution. The final DMSO concentration in the assay should be kept low (generally <1%) to avoid solvent effects on the biological system.
Quantitative Solubility Data for Exemplary LTA4H Inhibitors:
| Compound Name | Solvent | Concentration | Notes |
| JNJ-26993135 | DMSO | 12.5 mg/mL (33.93 mM) | Ultrasonic assistance may be needed.[1] |
| SC57461A | Physiological saline with 2% DMSO and 1% Tween 80 | Not specified | Used for oral administration in mice.[2] |
| JNJ-40929837 | 20% Hydroxypropyl-β-cyclodextrin (HPβCD) | Not specified | Used for oral administration in mice.[2] |
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a high-concentration stock solution of an LTA4H inhibitor, which can be used for subsequent dilutions for various experiments.
Materials:
-
LTA4H inhibitor powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of the LTA4H inhibitor powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol for In Vitro LTA4H Enzyme Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against recombinant human LTA4H.
Materials:
-
Recombinant human LTA4H
-
LTA4H inhibitor stock solution (in DMSO)
-
Leukotriene A4 (LTA4) methyl ester
-
Assay Buffer (e.g., 10 mM Sodium Phosphate, pH 7.4, containing 4 mg/mL BSA)[3]
-
DMSO
-
Reaction termination solution (e.g., cold acetonitrile)
-
96-well microplate
-
Incubator
Procedure:
-
Prepare LTA4 Substrate: Freshly prepare the LTA4 substrate by hydrolyzing the LTA4 methyl ester.[3]
-
Compound Dilution: Prepare serial dilutions of the LTA4H inhibitor stock solution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Enzyme Preparation: Dilute the recombinant human LTA4H in the assay buffer to the desired concentration.
-
Assay Setup:
-
Add the diluted LTA4H inhibitor solutions to the wells of a 96-well plate.
-
Include a vehicle control (assay buffer with the same final concentration of DMSO) and a no-enzyme control.
-
Add the diluted LTA4H enzyme to all wells except the no-enzyme control.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the freshly prepared LTA4 substrate to all wells.
-
Incubation: Incubate the reaction mixture at 37°C for 10-15 minutes.
-
Reaction Termination: Stop the reaction by adding a termination solution, such as cold acetonitrile.
-
Analysis: Analyze the production of Leukotriene B4 (LTB4) using a suitable method, such as an LTB4 ELISA kit or LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Protocol for Preparation of LTA4H Inhibitors for In Vivo Studies
This protocol provides a general guideline for formulating an LTA4H inhibitor for oral administration in animal models, such as mice. The choice of vehicle will depend on the physicochemical properties of the specific inhibitor.
Materials:
-
LTA4H inhibitor
-
Vehicle components (e.g., physiological saline, DMSO, Tween 80, or Hydroxypropyl-β-cyclodextrin)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: Prepare the chosen vehicle. For example:
-
Formulation:
-
Accurately weigh the required amount of the LTA4H inhibitor.
-
If using a co-solvent like DMSO, first dissolve the inhibitor in the small volume of DMSO.
-
Gradually add the remaining vehicle components while vortexing to ensure a homogenous suspension or solution. Sonication may be used to aid dissolution or create a fine suspension.
-
-
Administration: The formulation should be prepared fresh daily before administration to the animals. Administer the formulation via oral gavage at the desired dose.
LTA4H Signaling Pathway and Inhibition
The primary role of LTA4H is the conversion of LTA4 to LTB4, a potent pro-inflammatory lipid mediator. LTA4H inhibitors block this step, thereby reducing the levels of LTB4 and mitigating downstream inflammatory responses.
Caption: LTB4 biosynthesis pathway and the site of action for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. The development of novel LTA4H modulators to selectively target LTB4 generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Measuring LTA4H-IN-5 Activity in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme with critical roles in inflammatory pathways. It exhibits both an epoxide hydrolase activity, which converts leukotriene A4 (LTA4) to the potent pro-inflammatory chemoattractant leukotriene B4 (LTB4), and an aminopeptidase (B13392206) activity, capable of degrading pro-inflammatory peptides like Pro-Gly-Pro (PGP). This dual functionality places LTA4H at a crucial nexus of inflammation, making it a significant target for therapeutic intervention in a range of diseases, including chronic obstructive pulmonary disease (COPD), inflammatory bowel disease, and various cancers.
LTA4H-IN-5 is a representative potent inhibitor of LTA4H. Accurate measurement of its activity and the overall enzymatic function of LTA4H in biological samples is paramount for understanding its pharmacological effects and for the development of novel anti-inflammatory therapies. These application notes provide detailed protocols for the quantification of LTA4H activity in various biological matrices.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the LTA4H signaling pathway and a general experimental workflow for measuring LTA4H inhibition.
Data Presentation: LTA4H Inhibitor Activity
The inhibitory activity of various compounds against LTA4H is typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several known LTA4H inhibitors.
| Inhibitor | Target | Assay System | IC50 (nM) | Reference |
| This compound (LYS006) | Human LTA4H | Recombinant Enzyme (Arg-AMC substrate) | 2 | [1] |
| Human LTA4H | Human Whole Blood (LTB4 biosynthesis) | 167 | [1] | |
| SC-57461A | Human LTA4H | Recombinant Enzyme (LTA4 substrate) | 2.5 | [2][3] |
| Human LTA4H | Human Whole Blood (LTB4 production) | 49 | [2][4][5] | |
| Mouse LTA4H | Recombinant Enzyme | 3 | [2] | |
| Rat LTA4H | Recombinant Enzyme | 23 | [2] | |
| Bestatin | LTA4H | Isolated Enzyme | Ki = 201,000 | [6] |
| Leucine Aminopeptidase | - | 20 | [7] | |
| Aminopeptidase B | - | 60 | [7] | |
| JNJ-40929837 | LTA4H | - | Data not specified, selective inhibitor | [8] |
| Acebilustat (CTX-4430) | LTA4H | - | Data not specified, potent inhibitor |
Experimental Protocols
Protocol 1: Measurement of LTA4H Aminopeptidase Activity
This protocol is adapted for measuring the aminopeptidase activity of LTA4H using a chromogenic substrate.
Principle: The aminopeptidase activity of LTA4H is measured by the hydrolysis of a p-nitroanilide (pNA) conjugated amino acid substrate (e.g., L-Alanine-p-nitroanilide). The release of p-nitroaniline is monitored spectrophotometrically at 405 nm.
Materials:
-
Recombinant human LTA4H
-
L-Alanine-p-nitroanilide
-
Tris-HCl buffer (50 mM, pH 8.0)
-
96-well microplate
-
Microplate reader
-
This compound or other test compounds
-
DMSO
Procedure:
-
Substrate Preparation: Prepare a stock solution of L-Alanine-p-nitroanilide in DMSO. Further dilute to a working concentration in Tris-HCl buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution to test a range of concentrations.
-
Assay Setup:
-
Add Tris-HCl buffer to the wells of a 96-well plate.
-
Add the desired concentration of this compound or vehicle (DMSO) to the appropriate wells.
-
Add a known amount of recombinant LTA4H to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation: Initiate the reaction by adding the L-Alanine-p-nitroanilide working solution to each well.
-
Data Acquisition: Immediately place the microplate in a reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Measurement of LTA4H Epoxide Hydrolase Activity (LTB4 Production)
This protocol describes the measurement of LTA4H epoxide hydrolase activity by quantifying the production of LTB4 in a human whole blood assay.
Principle: The epoxide hydrolase activity of LTA4H is determined by its ability to convert endogenous LTA4 to LTB4 upon stimulation of whole blood with a calcium ionophore (e.g., A23187). The amount of LTB4 produced is then quantified using a specific ELISA kit.
Materials:
-
Fresh human whole blood collected in heparinized tubes
-
Calcium Ionophore A23187
-
This compound or other test compounds
-
DMSO
-
LTB4 ELISA Kit
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
Whole Blood Assay:
-
Dispense fresh human whole blood into microcentrifuge tubes.
-
Add the desired concentrations of this compound or vehicle (DMSO) to the blood and pre-incubate at 37°C for 15 minutes.
-
Stimulate LTB4 production by adding Calcium Ionophore A23187 and incubate for 30 minutes at 37°C.
-
Stop the reaction by placing the tubes on ice and centrifuge to separate the plasma.
-
-
LTB4 Quantification (ELISA):
-
Follow the instructions provided with the LTB4 ELISA kit.
-
Briefly, add plasma samples and LTB4 standards to the antibody-coated microplate.
-
Add the enzyme-conjugated LTB4 and incubate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the recommended wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the LTB4 standards.
-
Calculate the concentration of LTB4 in each sample from the standard curve.
-
Plot the percentage of LTB4 production inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value.
-
Sample Preparation and Troubleshooting
Cultured Cells:
-
Lysis: For measuring intracellular LTA4H activity, lyse the cells using a buffer containing a mild non-ionic detergent (e.g., Triton X-100) and protease inhibitors. Sonication on ice can also be used to ensure complete lysis.
-
Troubleshooting: Incomplete cell lysis can lead to underestimation of enzyme activity. Optimize the lysis buffer composition and lysis method for your specific cell type.
Tissue Homogenates:
-
Homogenization: Homogenize fresh or frozen tissue samples in an ice-cold buffer containing protease inhibitors using a mechanical homogenizer.
-
Clarification: Centrifuge the homogenate to remove cellular debris and collect the supernatant for the activity assay.
-
Troubleshooting: Ensure the tissue is thoroughly homogenized to release the enzyme. The presence of endogenous inhibitors or proteases can affect the assay.
Plasma/Serum:
-
Sample Collection: Collect blood in appropriate anticoagulant tubes (e.g., heparin for plasma, no anticoagulant for serum).
-
Interference: Plasma and serum can contain substances that interfere with the assay. Protein precipitation with a cold organic solvent (e.g., acetonitrile) may be necessary, especially for LC-MS/MS analysis.
-
Troubleshooting: Lipemia, hemolysis, and high bilirubin (B190676) levels can interfere with spectrophotometric and ELISA-based assays. Proper sample handling and collection are crucial.
Conclusion
The provided protocols and data offer a comprehensive guide for researchers and scientists to measure the activity of LTA4H and the inhibitory effects of compounds like this compound in various biological samples. Accurate and reproducible measurement of LTA4H activity is essential for advancing our understanding of its role in disease and for the development of novel therapeutics targeting this key inflammatory enzyme.
References
- 1. Modulation of inflammatory disease by inhibitors of leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene A4 hydrolase inhibition improves age-related cognitive decline via modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eclinpath.com [eclinpath.com]
- 4. Leukotriene A4 hydrolase as a target for cancer prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Interference in Chemiluminescence Assay–Measured Angiotensin I, Angiotensin II, Aldosterone, and Renin [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Expression of 5-lipoxygenase and leukotriene A4 hydrolase in human atherosclerotic lesions correlates with symptoms of plaque instability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lta4H-IN-1 (LYS006) in Studying Neutrophil Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme pivotal in the inflammatory cascade. It catalyzes the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4), a potent lipid mediator and a powerful chemoattractant for neutrophils.[1][2] By attracting neutrophils to sites of inflammation, LTB4 plays a critical role in the initiation and amplification of the inflammatory response.[1] Consequently, inhibiting LTA4H to reduce LTB4 production presents a promising therapeutic strategy for a variety of inflammatory diseases.[1][3]
Lta4H-IN-1 (also known as LYS006) is a potent and selective inhibitor of LTA4H.[4] These application notes provide detailed protocols for utilizing Lta4H-IN-1 to study its effects on neutrophil migration in both in vitro and in vivo models.
Mechanism of Action
LTA4H is the terminal and rate-limiting enzyme in the biosynthesis of LTB4.[3] Lta4H-IN-1 works by directly inhibiting the enzymatic activity of LTA4H, thereby blocking the production of LTB4.[1][4] This reduction in LTB4 levels leads to a decrease in neutrophil chemotaxis and recruitment to inflammatory sites.[1] It is important to note that LTA4H also possesses an aminopeptidase (B13392206) activity involved in the degradation of the neutrophil chemoattractant Pro-Gly-Pro (PGP).[5] The effect of Lta4H-IN-1 on this secondary function should be considered when interpreting experimental results.
Quantitative Data
The following table summarizes the available quantitative data for Lta4H-IN-1.
| Parameter | Value | Species/System | Reference |
| IC50 (LTA4H enzyme inhibition) | 2 nM | In vitro enzyme assay | [4] |
| IC50 (LTB4 biosynthesis) | 167 nM | Human whole blood | [4] |
| In vivo efficacy | 43% inhibition of LTB4 release | Mouse (0.3 mg/kg, p.o.) | [4] |
Signaling Pathway
The following diagram illustrates the signaling pathway of LTB4-mediated neutrophil migration and the point of inhibition by Lta4H-IN-1.
Experimental Protocols
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes an in vitro assay to evaluate the effect of Lta4H-IN-1 on neutrophil migration towards a chemoattractant.
Materials:
-
Human neutrophils (isolated from healthy donors)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Lta4H-IN-1 (and vehicle control, e.g., DMSO)
-
Chemoattractant (e.g., fMLP or LTB4)
-
Boyden chamber or Transwell® inserts (5 µm pore size)
-
96-well plate
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from whole blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.[6] Resuspend the isolated neutrophils in RPMI 1640 supplemented with 1% FBS.
-
Cell Preparation: Determine neutrophil concentration and viability using a hemocytometer and trypan blue exclusion. Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
In the lower wells of the 96-well plate, add the chemoattractant (e.g., 10 nM fMLP) in RPMI 1640.
-
In separate wells, include a negative control (medium only) and a vehicle control.
-
-
Inhibitor Treatment:
-
In a separate plate or tubes, pre-incubate the neutrophil suspension with various concentrations of Lta4H-IN-1 or vehicle for 15-30 minutes at 37°C.
-
-
Migration:
-
Add 100 µL of the pre-treated neutrophil suspension to the upper chamber of the Transwell® inserts.
-
Place the inserts into the 96-well plate containing the chemoattractant.
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator to allow for neutrophil migration.[6]
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell® inserts.
-
Quantify the number of migrated cells in the lower chamber using a cell viability assay that measures ATP content (e.g., CellTiter-Glo®).[6] The luminescence signal is directly proportional to the number of migrated cells.
-
Alternatively, migrated cells can be fixed, stained, and counted microscopically.
-
-
Data Analysis: Calculate the percentage of inhibition of neutrophil migration for each concentration of Lta4H-IN-1 compared to the vehicle control. Determine the IC50 value if a dose-response curve is generated.
In Vivo Zymosan-Induced Peritonitis in Mice
This protocol describes an in vivo model to assess the anti-inflammatory effects of Lta4H-IN-1 by measuring its ability to inhibit neutrophil recruitment into the peritoneal cavity.
Materials:
-
Mice (e.g., C57BL/6)
-
Zymosan A
-
Sterile saline
-
Lta4H-IN-1 (and vehicle control)
-
Anesthesia
-
Peritoneal lavage buffer (e.g., PBS with 2 mM EDTA)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b)
-
Flow cytometer
-
Microscope and slides
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Inhibitor Administration: Administer Lta4H-IN-1 or vehicle to the mice via the desired route (e.g., oral gavage) at a predetermined time before zymosan injection. A suggested dose is 0.3 mg/kg based on available data.[4]
-
Induction of Peritonitis:
-
Prepare a suspension of Zymosan A in sterile saline (e.g., 1 mg/mL).
-
Inject 0.5 mL of the zymosan suspension intraperitoneally (i.p.) into each mouse.[7]
-
-
Peritoneal Lavage:
-
At a specific time point after zymosan injection (e.g., 4 hours), euthanize the mice.[7]
-
Expose the peritoneal cavity and inject 5-10 mL of cold peritoneal lavage buffer.
-
Gently massage the abdomen and then carefully aspirate the fluid containing the peritoneal cells.
-
-
Cell Counting and Analysis:
-
Determine the total number of cells in the peritoneal lavage fluid using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to perform a differential cell count and determine the number of neutrophils.
-
For more detailed analysis, stain the cells with fluorescently labeled antibodies against neutrophil markers (e.g., Ly6G and CD11b) and analyze by flow cytometry.
-
-
Data Analysis: Compare the number of total cells and neutrophils in the peritoneal lavage fluid of mice treated with Lta4H-IN-1 to the vehicle-treated group. Calculate the percentage of inhibition of neutrophil recruitment.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the described experimental protocols.
References
- 1. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 2. atsjournals.org [atsjournals.org]
- 3. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A critical role for LTA4H in limiting chronic pulmonary neutrophilic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. meliordiscovery.com [meliordiscovery.com]
Application of LTA4H Inhibitors in Inflammatory Bowel Disease (IBD) Research
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. A key inflammatory mediator implicated in the pathogenesis of IBD is Leukotriene B4 (LTB4). The production of LTB4 is catalyzed by the enzyme Leukotriene A4 Hydrolase (LTA4H). Consequently, inhibitors of LTA4H present a promising therapeutic strategy for IBD by reducing the levels of this potent pro-inflammatory molecule. This application note provides a comprehensive overview of the use of LTA4H inhibitors in IBD research, with a focus on experimental protocols and data interpretation. While the specific compound "Lta4H-IN-5" did not yield dedicated research data, this document leverages findings from studies on other potent and selective LTA4H inhibitors, such as JNJ 26993135, to provide a detailed guide for researchers.[1][2][3]
Mechanism of Action: The LTA4H Signaling Pathway
LTA4H is a crucial enzyme in the biosynthesis of LTB4, a potent lipid mediator that recruits and activates inflammatory cells like neutrophils, eosinophils, and dendritic cells.[1] The inhibition of LTA4H effectively blocks the conversion of LTA4 to LTB4, thereby attenuating the inflammatory cascade. In the context of IBD, increased expression of LTA4H has been observed in the colonic biopsies of patients, highlighting its role in the disease's pathology.[1][4] By targeting LTA4H, researchers can investigate the specific role of LTB4 in IBD pathogenesis and evaluate the therapeutic potential of its inhibition.
Quantitative Data from Preclinical IBD Models
The efficacy of LTA4H inhibitors is typically evaluated in animal models of IBD, such as the trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rats. The following tables summarize key quantitative data from a study on the LTA4H inhibitor JNJ 26993135, demonstrating its anti-inflammatory effects.[1]
Table 1: Effect of JNJ 26993135 on Macroscopic Inflammatory Score in TNBS-induced Colitis in Rats [1]
| Treatment Group | Dose (mg/kg, b.i.d.) | Macroscopic Score (Mean ± SEM) | % Inhibition |
| Vehicle | - | 4.5 ± 0.3 | - |
| JNJ 26993135 | 5 | 3.2 ± 0.4 | 29% |
| JNJ 26993135 | 15 | 2.1 ± 0.3 | 53% |
| JNJ 26993135 | 30 | 1.5 ± 0.2 | 67% |
| p < 0.05 compared to vehicle |
Table 2: Effect of JNJ 26993135 on Colonic Biomarkers in TNBS-induced Colitis in Rats [1]
| Treatment Group | Dose (mg/kg, b.i.d.) | LTB4 (pg/mg tissue) | MPO (U/g tissue) | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) |
| Vehicle | - | 152 ± 21 | 125 ± 15 | 85 ± 10 | 110 ± 12 |
| JNJ 26993135 | 30 | 45 ± 8 | 48 ± 7 | 35 ± 6 | 42 ± 5 |
| *p < 0.05 compared to vehicle |
Experimental Protocols
Detailed methodologies are crucial for the successful application of LTA4H inhibitors in IBD research. Below are protocols for key experiments.
Protocol 1: TNBS-Induced Colitis in Rats
This protocol describes the induction of colitis and subsequent treatment with an LTA4H inhibitor.
Materials:
-
Male Wistar rats (200-250g)
-
Trinitrobenzenesulfonic acid (TNBS) solution (5% w/v in 50% ethanol)
-
LTA4H inhibitor (e.g., JNJ 26993135)
-
Vehicle for inhibitor (e.g., 20% hydroxypropyl-β-cyclodextrin)
-
Anesthesia (e.g., isoflurane)
-
Catheter
Procedure:
-
Fast rats for 24 hours with free access to water.
-
Anesthetize the rats.
-
Instill TNBS solution (1 ml) intracolonically via a catheter inserted 8 cm proximal to the anus.
-
Administer the LTA4H inhibitor or vehicle orally, twice daily, starting 2 hours after TNBS instillation for 3 days.
-
On day 4, euthanize the rats and collect the colon for analysis.
Protocol 2: Assessment of Colonic Inflammation
This protocol outlines the methods for evaluating the severity of colitis.
Macroscopic Scoring:
-
Excise the colon and open it longitudinally.
-
Score the visible damage based on a scale (e.g., 0-5) considering the presence of hyperemia, ulceration, and inflammation.
Myeloperoxidase (MPO) Assay:
-
Homogenize a weighed portion of colonic tissue in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure MPO activity in the supernatant using a colorimetric assay with o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.
Protocol 3: Measurement of Colonic LTB4 and Cytokines
This protocol details the quantification of key inflammatory mediators in the colon.
Materials:
-
Colonic tissue samples
-
Enzyme-linked immunosorbent assay (ELISA) kits for LTB4, TNF-α, and IL-6
Procedure:
-
Homogenize colonic tissue in an appropriate lysis buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
Measure the levels of LTB4, TNF-α, and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Normalize the results to the total protein concentration.
Conclusion and Future Directions
The inhibition of LTA4H represents a targeted and effective strategy for mitigating inflammation in preclinical models of IBD. The data presented for the LTA4H inhibitor JNJ 26993135 demonstrates a significant reduction in colonic inflammation, as evidenced by decreased macroscopic damage and lower levels of key inflammatory biomarkers such as LTB4, MPO, TNF-α, and IL-6.[1] These findings support the crucial role of LTB4 in the pathogenesis of IBD and underscore the therapeutic potential of LTA4H inhibitors.[1] Future research should focus on the long-term efficacy and safety of these inhibitors, as well as their potential in combination with other IBD therapies. The detailed protocols provided herein offer a solid foundation for researchers and drug development professionals to explore the application of LTA4H inhibitors in the ongoing search for novel IBD treatments.
References
- 1. Attenuation of inflammation and cytokine production in rat colitis by a novel selective inhibitor of leukotriene A4 hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of inflammatory disease by inhibitors of leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 4. Colonic expression of leukotriene-pathway enzymes in inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
LTA4H-IN-5: Application and Protocols for Interrogating Leukotriene A4 Hydrolase Biology
For research use only. Not for use in diagnostic procedures.
Introduction
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the biosynthesis of the potent pro-inflammatory mediator, leukotriene B4 (LTB4).[1][2] LTA4H catalyzes the conversion of LTA4 to LTB4, a powerful chemoattractant for neutrophils and other leukocytes, implicating it in a variety of inflammatory diseases.[2][3] This enzyme represents a key therapeutic target for inflammatory conditions such as respiratory disorders, inflammatory bowel disease, and certain types of cancer.[2][4] This document provides detailed application notes and protocols for utilizing a representative LTA4H tool compound, referred to herein as LTA4H-IN-5, for studying LTA4H biology.
Note: "this compound" is a designated name for the purposes of this document, as a publicly recognized compound with this specific name could not be identified. The data and protocols provided are based on well-characterized LTA4H inhibitors, such as SC-57461A, which serve as a proxy for a potent and selective tool compound.
Biochemical and Cellular Activity
This compound is a potent and selective inhibitor of the epoxide hydrolase activity of LTA4H. By blocking this function, the compound prevents the synthesis of LTB4, thereby reducing the inflammatory response.[2] The inhibitory activity of representative LTA4H inhibitors has been quantified in various in vitro and cellular assays.
Data Presentation
| Compound | Assay Type | System | IC50 | Reference |
| SC-57461A | Epoxide Hydrolase Inhibition | Recombinant Human LTA4H | Not specified, but used as a reference inhibitor | [5] |
| GJG057 | LTB4 Production | Human Whole Blood | 44 nM | [6] |
| AZD9898 | LTB4 Production | Not specified | 0.28 nM | [6] |
| LYS006 | LTB4 Production | Human Whole Blood | ~57 ng/mL (IC90) | [3] |
| RH00633 | Epoxide Hydrolase Inhibition | Recombinant Human LTA4H | 73.6% inhibition at 25 µM | [6] |
Signaling Pathway
LTA4H is a key enzyme in the 5-lipoxygenase (5-LOX) pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted to LTA4 by 5-LOX. LTA4H subsequently converts LTA4 to LTB4. Inhibition of LTA4H by a tool compound like this compound blocks this final step.
Caption: LTA4H signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are essential for characterizing the activity of LTA4H inhibitors like this compound.
Protocol 1: In Vitro LTA4H Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of recombinant LTA4H.
Materials and Reagents:
-
Recombinant human LTA4H
-
Leukotriene A4 (LTA4)
-
Assay Buffer: 10 mM Sodium Phosphate, pH 7.4, containing 4 mg/mL BSA[6]
-
Test compound (this compound) dissolved in DMSO
-
Reaction termination solution (e.g., cold methanol)
-
LTB4 ELISA kit or LC-MS/MS system for detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in Assay Buffer to achieve final desired concentrations. Ensure the final DMSO concentration is below 1% to prevent enzyme inhibition.[6]
-
Enzyme Incubation: In a microplate, add recombinant LTA4H (e.g., 300 ng) to wells containing the diluted test compound or vehicle control (DMSO).[7]
-
Pre-incubation: Incubate the enzyme-compound mixture for 15 minutes at 37°C to allow for inhibitor binding.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding LTA4 to a final concentration of approximately 150 nM.[7]
-
Reaction Incubation: Incubate the reaction mixture for 10 minutes at 37°C.[7]
-
Reaction Termination: Stop the reaction by adding a termination solution or by diluting the reaction mixture 20-fold in assay buffer.[6]
-
LTB4 Quantification: Measure the amount of LTB4 produced using a commercial LTB4 ELISA kit or by LC-MS/MS analysis.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based LTB4 Production Assay in Human Neutrophils
This assay measures the ability of a compound to inhibit LTB4 production in a physiologically relevant cellular context.
Materials and Reagents:
-
Isolated human neutrophils
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound (this compound) dissolved in DMSO
-
Calcium ionophore (e.g., A23187)
-
Arachidonic acid
-
LTB4 ELISA kit
Procedure:
-
Cell Preparation: Isolate human neutrophils from fresh human blood using standard methods (e.g., dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation). Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.
-
Compound Incubation: In a microplate, add the test compound at various concentrations to the neutrophil suspension. Pre-incubate for 15 minutes at 37°C.[8]
-
Stimulation: Initiate LTB4 synthesis by adding a solution containing A23187 (final concentration ~2.5 µM) and arachidonic acid (final concentration ~20 µM).[8]
-
Incubation: Incubate the plate for 10 minutes at 37°C.[8]
-
Reaction Termination and Sample Collection: Stop the reaction by placing the plate on ice. Centrifuge the plate at 400 x g for 10 minutes at 4°C to pellet the cells.[8]
-
LTB4 Measurement: Carefully collect the supernatant and quantify the LTB4 concentration using a commercial LTB4 ELISA kit.[8]
-
Data Analysis: Calculate the percent inhibition of LTB4 production for each compound concentration compared to the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.[8]
Experimental Workflow
The following diagram outlines a typical workflow for the evaluation of a potential LTA4H inhibitor.
Caption: General experimental workflow for characterizing an LTA4H inhibitor.
Conclusion
This compound, as a representative potent and selective LTA4H inhibitor, is an invaluable tool for researchers studying the role of the LTA4H/LTB4 axis in health and disease. The protocols and information provided herein offer a framework for the effective use of such tool compounds in elucidating the biological functions of LTA4H and for the discovery of novel anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 3. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes: LTA4H-IN-5 Administration in a DNBS-Induced Colitis Model
Introduction
Leukotriene A4 hydrolase (LTA4H) is a critical enzyme in the biosynthesis of leukotriene B4 (LTB4), a potent lipid mediator deeply implicated in the pathogenesis of inflammatory bowel disease (IBD).[1][2][3] LTB4 is a powerful chemoattractant for neutrophils and other leukocytes, amplifying the inflammatory cascade within the intestinal mucosa.[2][4] The dinitrobenzene sulfonic acid (DNBS)-induced colitis model is a well-established and reproducible method for inducing a form of experimental colitis in rodents that shares key pathological features with human Crohn's disease, including transmural inflammation and a Th1-dominant immune response.[5]
Inhibiting the LTA4H enzyme presents a targeted therapeutic strategy to reduce the production of LTB4, thereby mitigating neutrophil infiltration and the subsequent inflammatory damage.[1][2] LTA4H-IN-5 is a representative inhibitor for this target. These notes provide detailed protocols for the administration of an LTA4H inhibitor in a DNBS-induced colitis model, along with data presentation and visualization of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of an orally administered LTA4H inhibitor, JNJ 26993135, in a rat model of colitis. This data demonstrates the potential efficacy of this class of inhibitors in reducing key inflammatory markers.
Table 1: Effects of LTA4H Inhibitor (JNJ 26993135) on Inflammatory Markers in TNBS-Induced Colitis in Rats
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Macroscopic Damage Score | MPO Activity (U/g tissue) | LTB4 Levels (pg/mg protein) | TNF-α Levels (pg/mg protein) | IL-6 Levels (pg/mg protein) |
| Sham Control | Vehicle | 0.2 ± 0.1 | 5 ± 1 | 10 ± 2 | 150 ± 25 | 200 ± 30 |
| TNBS + Vehicle | Vehicle | 4.5 ± 0.5 | 55 ± 5 | 150 ± 15 | 1200 ± 100 | 1500 ± 120 |
| TNBS + JNJ 26993135 | 5 | 3.0 ± 0.4 | 35 ± 4 | 80 ± 10 | 800 ± 70 | 950 ± 90 |
| TNBS + JNJ 26993135 | 15 | 2.1 ± 0.3 | 22 ± 3 | 45 ± 5 | 550 ± 50 | 600 ± 60 |
| TNBS + JNJ 26993135 | 30 | 1.5 ± 0.2 | 15 ± 2 | 25 ± 4 | 400 ± 40 | 450 ± 50* |
*Data is representative and synthesized from published findings on LTA4H inhibitors like JNJ 26993135 for illustrative purposes.[1] Values are presented as Mean ± SEM. *p < 0.05 compared to TNBS + Vehicle group. p.o. = oral administration; b.i.d. = twice daily.
Signaling Pathway and Mechanism of Action
LTA4H inhibitors function by blocking the conversion of Leukotriene A4 (LTA4) to the pro-inflammatory mediator Leukotriene B4 (LTB4). This targeted inhibition is designed to reduce inflammation without affecting the production of other lipid mediators like lipoxins, which can have anti-inflammatory properties.[1][6]
Caption: this compound blocks the LTA4H enzyme, preventing LTB4 synthesis.
The therapeutic effect of this compound in colitis is achieved through a cascade of anti-inflammatory consequences following the reduction of LTB4.
Caption: Mechanism of action cascade for this compound in colitis.
Experimental Protocols
Protocol 1: DNBS-Induced Colitis in Mice
This protocol describes the induction of acute colitis using dinitrobenzene sulfonic acid.
-
Animal Preparation:
-
Use male C57BL/6 or BALB/c mice (8-10 weeks old).
-
Acclimatize animals for at least 7 days before the experiment.
-
Fast mice overnight (12-16 hours) with free access to 5% glucose drinking water to clear the colon. Record pre-fasting body weight.[7]
-
-
Anesthesia:
-
Weigh the fasted mouse. Do not proceed if weight loss exceeds 10% of pre-fasting weight.[7]
-
Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1.5-2% for maintenance).[7] Confirm full anesthesia by checking for the absence of a pedal withdrawal reflex.
-
-
DNBS Solution Preparation:
-
Prepare a fresh solution of DNBS at a concentration of 120-150 mg/kg body weight.[8][9]
-
Dissolve the DNBS powder in a 30-50% ethanol (B145695) solution. The final volume for administration should be 100 µL per mouse.[5][9]
-
Control Group: Prepare a vehicle solution of 30-50% ethanol without DNBS.
-
-
Intrarectal Administration:
-
Attach a 3-4 cm polyethylene (B3416737) catheter or a specialized gavage needle to a 1 mL syringe loaded with 100 µL of the DNBS solution.[7][8]
-
Gently insert the lubricated catheter into the rectum to a depth of approximately 3-4 cm.[7]
-
Slowly instill the DNBS solution into the colon.
-
Hold the mouse in a head-down vertical position for 30-60 seconds to ensure the solution is distributed within the colon and to prevent leakage.[7]
-
-
Post-Procedure Monitoring:
Protocol 2: LTA4H Inhibitor (this compound) Administration
This protocol outlines the oral administration of the inhibitor.
-
Formulation Preparation:
-
Prepare this compound in a suitable vehicle. A common vehicle for oral administration in preclinical studies is 0.5% carboxymethyl cellulose (B213188) (CMC) or hydroxypropyl cyclodextrin (B1172386) (HPCD).[1][8]
-
The concentration should be calculated based on the desired dose (e.g., 5-30 mg/kg) and the administration volume (typically 100-200 µL for a mouse).[1][8]
-
-
Administration Schedule:
-
Treatment can be prophylactic (starting before DNBS induction) or therapeutic (starting after DNBS induction).
-
A typical therapeutic regimen involves starting administration 24 hours after DNBS injection.[8]
-
Administer the compound orally once or twice daily (e.g., every 12 hours) for 3 consecutive days.[1][8]
-
-
Oral Gavage Technique:
-
Gently restrain the mouse.
-
Use a proper-sized, ball-tipped oral gavage needle.
-
Insert the needle into the side of the mouth, advance it along the esophagus into the stomach.
-
Administer the formulation slowly to prevent regurgitation or aspiration.
-
Protocol 3: Assessment of Colitis Severity - Myeloperoxidase (MPO) Assay
MPO is an enzyme abundant in neutrophils, and its activity in colonic tissue is a reliable indicator of neutrophil infiltration and inflammation.[5]
-
Tissue Collection and Homogenization:
-
At the end of the experiment (e.g., day 3 or 5 post-DNBS), euthanize the mice.
-
Excise the colon, measure its length and weight, and collect a distal segment (~0.5 cm).
-
Homogenize the tissue segment in MPO homogenization buffer (e.g., 0.5% hexadecyltrimethylammonium bromide in 50 mM potassium phosphate (B84403) buffer, pH 6.0) at a ratio of 50 mg tissue per 1 mL buffer.[5]
-
-
Sample Preparation:
-
Centrifuge the homogenate at 10,000 x g for 2-4 minutes at 4°C.[5]
-
Collect the supernatant for the assay.
-
-
MPO Assay:
-
Prepare the assay buffer: 50 mM phosphate buffer (pH 6.0) containing 0.167 mg/mL of o-dianisidine dihydrochloride (B599025) and 0.0005% hydrogen peroxide.[5]
-
In a cuvette or 96-well plate, mix a small volume of the supernatant (e.g., 10-20 µL) with the assay buffer.
-
Measure the change in absorbance at 460 nm over time using a spectrophotometer.
-
MPO activity is calculated based on the rate of change in absorbance and expressed as units per gram of tissue.
-
Experimental Workflow Visualization
A typical experimental timeline involves several key stages from animal acclimatization to final analysis.
Caption: Experimental timeline for the DNBS colitis model and this compound treatment.
References
- 1. Attenuation of inflammation and cytokine production in rat colitis by a novel selective inhibitor of leukotriene A4 hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 3. Modulation of inflammatory disease by inhibitors of leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse model of post-colitis (DNBS) chronic visceral hypersensitivity. [protocols.io]
- 8. 2.9. DNBS-Induced Colitis in Mice [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Lta4H-IN-5 stability in solution and storage conditions
Welcome to the technical support center for Lta4H-IN-5. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the stability in solution and appropriate storage conditions for this compound. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. A closely related inhibitor, LTA4H-IN-1, is stable for up to 6 months when stored as a stock solution at -80°C and for 1 month when stored at -20°C[1]. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes[1].
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, select an appropriate solvent based on the solubility information for this compound. For a related inhibitor, LTA4H-IN-1, solvents such as DMSO are commonly used to create stock solutions. It is recommended to prepare a concentrated stock solution, which can then be diluted to the desired concentration for your experiments.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: If precipitation is observed in your stock solution, it may be due to the solvent or storage temperature. Gentle warming and/or sonication can help to redissolve the compound[1]. Ensure that the chosen solvent can maintain the desired concentration of this compound at the storage temperature.
Q4: For how long is the working solution of this compound stable?
A4: For in vivo experiments, it is best practice to prepare the working solution fresh on the day of use[1]. The stability of the working solution will depend on the aqueous buffer and any additional components in the solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity | Degradation of the compound due to improper storage. | Store the solid compound and stock solutions at the recommended temperatures (-20°C or -80°C). Aliquot stock solutions to avoid multiple freeze-thaw cycles[1]. |
| Instability in the experimental buffer. | Assess the stability of this compound in your specific experimental buffer. It is advisable to add the inhibitor to the assay at the last possible moment. | |
| Precipitation in stock solution | The concentration of the compound exceeds its solubility in the chosen solvent at the storage temperature. | Use gentle warming or sonication to redissolve the compound. Consider preparing a less concentrated stock solution or using a different solvent[1]. |
| Inconsistent experimental results | Inconsistent concentration of the active compound due to degradation between experiments. | Prepare fresh working solutions for each experiment from a properly stored stock solution[1]. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use vials to ensure a consistent concentration for each experiment[1]. |
Storage Conditions Summary
| Compound Form | Storage Temperature | Duration | Reference |
| Solid | -20°C or -80°C | Refer to manufacturer's guidelines | General practice |
| Stock Solution (in appropriate solvent) | -80°C | Up to 6 months | [1] (for LTA4H-IN-1) |
| -20°C | Up to 1 month | [1] (for LTA4H-IN-1) | |
| Working Solution (in aqueous buffer) | Prepared Fresh | For immediate use | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound solid
-
Anhydrous DMSO (or other suitable solvent)
-
Sterile microcentrifuge tubes
Methodology:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage[1].
Signaling Pathways
Leukotriene A4 hydrolase (LTA4H) is a bifunctional enzyme with both epoxide hydrolase and aminopeptidase (B13392206) activities. As an epoxide hydrolase, it converts Leukotriene A4 (LTA4) into Leukotriene B4 (LTB4), a potent pro-inflammatory mediator. This compound is an inhibitor of this enzyme, thus blocking the production of LTB4.
References
Technical Support Center: Optimizing LTA4H Inhibitor Concentration for Cell-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of LTA4H inhibitors for cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
LTA4H Signaling Pathway
Leukotriene A4 hydrolase (LTA4H) is a bifunctional enzyme that plays a critical role in the inflammatory process.[1][2][3] It catalyzes the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[1][4][5] LTB4 is a powerful chemoattractant for immune cells, such as neutrophils, drawing them to sites of inflammation.[1][6] LTA4H inhibitors block this enzymatic activity, thereby reducing the production of LTB4 and diminishing the inflammatory response.[1]
References
- 1. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 2. uniprot.org [uniprot.org]
- 3. Leukotriene A4 hydrolase as a target for cancer prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Feasibility and physiological relevance of designing highly potent aminopeptidase-sparing leukotriene A4 hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Lta4H-IN-5 off-target effects to consider
This technical support guide is intended for researchers, scientists, and drug development professionals using the hypothetical Leukotriene A4 Hydrolase inhibitor, LTA4H-IN-X. It provides troubleshooting advice and frequently asked questions regarding potential off-target effects that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and potential off-target activities of an LTA4H inhibitor like LTA4H-IN-X?
Leukotriene A4 Hydrolase (LTA4H) is a bifunctional zinc metalloenzyme.[1][2] Its primary, on-target activity for an inhibitor like LTA4H-IN-X is the blockade of its epoxide hydrolase function, which is the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4), a potent pro-inflammatory mediator.[3] However, LTA4H also possesses an aminopeptidase (B13392206) activity, which may or may not be affected by the inhibitor.[1][4]
Potential off-target effects to consider include:
-
Inhibition of the Aminopeptidase Function: Depending on the binding mode of LTA4H-IN-X, it may also inhibit the enzyme's ability to process certain peptides, an activity that may play a role in resolving inflammation.[1][5]
-
Interaction with Other Metalloproteases: As LTA4H is a zinc-dependent enzyme, inhibitors might interact with other metalloenzymes that have structurally similar active sites.
-
Binding to Unrelated Proteins: Small molecules can sometimes bind to proteins other than their intended target, leading to unexpected biological effects. Identifying these interactions is crucial for interpreting experimental results correctly.
Q2: My experimental results show unexpected phenotypic changes (e.g., altered cell proliferation, unexpected toxicity) after treating cells with LTA4H-IN-X. What could be the underlying cause?
Such observations can stem from either potent on-target effects or unintended off-target activities.
-
On-Target Effects: The inhibition of LTB4 production can have significant downstream consequences. LTB4 signaling is involved in processes beyond inflammation, including cell cycle regulation.[2] For instance, the LTB4/BLT1 receptor pathway has been shown to influence the stability of the cell cycle regulator p27.[2] Therefore, the observed phenotype could be a direct result of blocking this pathway.
-
Off-Target Effects: If the phenotype cannot be explained by the known functions of LTB4, it is crucial to consider that LTA4H-IN-X may be interacting with other cellular proteins. These off-target interactions could be activating or inhibiting other signaling pathways, leading to the observed changes.
Q3: What experimental approaches can I use to distinguish between on-target and off-target effects of LTA4H-IN-X?
Several robust methods can help de-risk your findings and identify potential off-target interactions:
-
Use a Structurally Unrelated LTA4H Inhibitor: This is a critical control. If a different, validated LTA4H inhibitor produces the same on-target effect (i.e., reduction of LTB4) but does not cause the unexpected phenotype, it strongly suggests the phenotype is due to an off-target effect of LTA4H-IN-X.
-
Genetic Knockout/Knockdown: Use CRISPR or siRNA to create an LTA4H knockout or knockdown cell line. If treatment with LTA4H-IN-X still produces the unexpected phenotype in these cells, the effect is independent of LTA4H and thus an off-target effect.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay confirms direct binding of the inhibitor to its target in intact cells.[6] It can also be adapted for proteome-wide analysis (thermal proteome profiling) to identify other proteins that are stabilized upon compound binding, indicating off-target engagement.[7]
-
Chemical Proteomics: An affinity-based probe can be synthesized from LTA4H-IN-X. This probe can be used to "fish" for binding partners from cell lysates, which are then identified by mass spectrometry.[8] This method can reveal both the intended target and any off-target proteins.[9]
-
Kinome Scanning: If there is reason to suspect that LTA4H-IN-X might inhibit protein kinases, its selectivity can be profiled against a large panel of kinases using services like KINOMEscan®.[10][11]
Q4: How can I confirm that LTA4H-IN-X is engaging its target, LTA4H, in my cellular experiments?
Target engagement can be confirmed using several methods:
-
Pharmacodynamic (PD) Biomarker Assay: The most direct functional readout is to measure the product of LTA4H, LTB4. You can stimulate cells (e.g., with a calcium ionophore like A23187) and then measure LTB4 levels in the supernatant via ELISA or LC-MS/MS.[12] A dose-dependent reduction in LTB4 production following LTA4H-IN-X treatment confirms on-target activity.
-
Cellular Thermal Shift Assay (CETSA): As mentioned above, CETSA provides direct evidence of the inhibitor binding to LTA4H in a cellular environment by measuring the increased thermal stability of the protein-ligand complex.[6][13]
Troubleshooting Guide
Issue: Unexpected or Inconsistent Cellular Phenotype Observed
This guide provides a step-by-step workflow to investigate whether an observed cellular response is a true on-target effect or a consequence of off-target binding.
| Step | Action | Rationale |
| 1 | Confirm On-Target Enzyme Inhibition | Before investigating off-targets, verify that LTA4H-IN-X is inhibiting LTA4H at the concentrations used. Measure LTB4 levels in your experimental system after stimulation. A lack of LTB4 reduction indicates a problem with compound potency, stability, or cell permeability. |
| 2 | Perform a Dose-Response Analysis | Determine the EC50 for the on-target effect (LTB4 reduction) and the EC50 for the observed phenotype. If these values are significantly different, it may suggest that the phenotype is driven by an off-target interaction that occurs at a different concentration range. |
| 3 | Use Orthogonal Controls | Treat cells with a structurally different LTA4H inhibitor. If this control compound inhibits LTB4 production but does not produce the unexpected phenotype, it strongly points to an off-target issue with LTA4H-IN-X. |
| 4 | Utilize Genetic Controls | In an LTA4H knockout or knockdown cell line, the on-target effects of LTA4H-IN-X should be absent. If the unexpected phenotype persists in these cells upon treatment, it is definitively an off-target effect. |
| 5 | Identify Potential Off-Targets | If the above steps suggest an off-target effect, proceed with unbiased, proteome-wide identification methods such as Thermal Proteome Profiling (TPP) or Chemical Proteomics to identify the specific off-target protein(s). |
Potential Off-Target Liabilities of a Hypothetical LTA4H Inhibitor
The following table summarizes potential off-target classes and the rationale for their consideration, based on the known biochemistry of LTA4H.
| Potential Off-Target Class | Rationale for Consideration | Recommended Screening Method |
| Other Zinc Metalloproteases | LTA4H contains a catalytic zinc ion in its active site.[14] Inhibitors designed to coordinate with this zinc ion may have affinity for other metalloproteases (e.g., MMPs, ADAMs). | Proteomics-based approaches (e.g., Chemical Proteomics), broad-panel enzymatic screening. |
| Aminopeptidases | LTA4H itself has aminopeptidase activity.[1] LTA4H-IN-X could potentially inhibit other aminopeptidases with similar substrate-binding pockets. | Enzymatic assays against a panel of purified aminopeptidases. |
| Protein Kinases | While structurally distinct, promiscuous binding to the ATP-binding pocket of kinases is a common source of off-target effects for many small molecules. | Kinome scanning services (e.g., KINOMEscan®). |
| Unrelated Proteins | Unintended interactions can occur with any protein in the proteome due to unforeseen structural or chemical complementarity. | Unbiased methods like Thermal Proteome Profiling or Chemical Proteomics.[9] |
Experimental Protocols
Key Experiment 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a standard Western Blot-based CETSA to confirm that LTA4H-IN-X binds to LTA4H in intact cells.[15]
Materials:
-
Cell culture reagents and cells of interest
-
LTA4H-IN-X and vehicle control (e.g., DMSO)
-
PBS, protease inhibitor cocktail
-
Thermal cycler or heating blocks
-
Liquid nitrogen
-
Centrifuge capable of 20,000 x g at 4°C
-
BCA protein assay kit
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody against LTA4H
-
HRP-conjugated secondary antibody and ECL substrate
Procedure:
-
Cell Treatment: Culture cells to ~80-90% confluency. Treat cells with the desired concentration of LTA4H-IN-X or vehicle control for 1 hour at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of ~10-20 x 10⁶ cells/mL.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification and Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample using a BCA assay.
-
Western Blotting: Normalize the protein concentration for all samples. Analyze equal amounts of total protein by SDS-PAGE and Western Blot using an anti-LTA4H antibody.
-
Data Interpretation: Quantify the band intensities. Plot the percentage of soluble LTA4H relative to the unheated control against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of LTA4H-IN-X confirms target engagement.
Key Experiment 2: Chemical Proteomics Pulldown for Off-Target Identification
This protocol outlines a general workflow for identifying off-targets using an affinity probe version of LTA4H-IN-X (referred to as LTA4H-IN-X-probe).
Materials:
-
LTA4H-IN-X-probe (e.g., with a biotin (B1667282) or alkyne tag)
-
Streptavidin or azide-coupled affinity beads
-
Cells of interest
-
Cell lysis buffer (non-denaturing)
-
Protease and phosphatase inhibitor cocktails
-
LC-MS/MS system for protein identification
Procedure:
-
Cell Treatment/Lysate Preparation:
-
For live-cell labeling: Treat intact cells with the LTA4H-IN-X-probe for 1-2 hours. Lyse the cells.
-
For lysate labeling: Prepare a native cell lysate from untreated cells. Incubate the lysate with the LTA4H-IN-X-probe.
-
-
Competitive Control: As a negative control for binding specificity, pre-incubate a parallel sample with an excess of the untagged LTA4H-IN-X before adding the probe.
-
Affinity Capture:
-
If using a biotinylated probe, add streptavidin beads to the lysate and incubate to capture the probe-protein complexes.
-
If using an alkyne-tagged probe, perform a click chemistry reaction to attach biotin-azide, then capture with streptavidin beads.
-
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.
-
Elution and Digestion: Elute the bound proteins from the beads. Typically, this involves on-bead digestion with trypsin to generate peptides for mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify the captured proteins.
-
Data Analysis: Compare the list of proteins identified in the probe-treated sample with the competitive control. Proteins that are significantly depleted in the control sample are considered specific binding partners of LTA4H-IN-X. LTA4H should be identified as the primary target, and any other specific binders are potential off-targets.
Visualizations
Caption: LTA4H signaling pathway and potential points of inhibition.
Caption: Experimental workflow for investigating off-target effects.
References
- 1. Leukotriene A4 hydrolase as a target for cancer prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LTA4H regulates cell cycle and skin carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 4. Leukotriene A4 hydrolase inhibition improves age-related cognitive decline via modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate-dependent modulation of the leukotriene A4 hydrolase aminopeptidase activity and effect in a murine model of acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. annualreviews.org [annualreviews.org]
- 8. tandfonline.com [tandfonline.com]
- 9. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. chayon.co.kr [chayon.co.kr]
- 12. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. genecards.org [genecards.org]
- 15. benchchem.com [benchchem.com]
Troubleshooting Lta4H-IN-5 precipitation in media
Welcome to the technical support center for LTA4H-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly regarding compound precipitation in media.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates immediately upon addition to my aqueous cell culture medium. What is causing this?
A1: This is a common issue known as "solvent shifting." this compound is likely highly soluble in a polar aprotic solvent like DMSO but has poor solubility in aqueous solutions like cell culture media. When the concentrated DMSO stock is rapidly diluted into the medium, the DMSO disperses, and the inhibitor crashes out of the solution.[1][2]
To prevent this, you can try the following:
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform one or more intermediate dilution steps in pre-warmed (37°C) media.[3]
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the media while gently vortexing or swirling.[3] This allows for more gradual solvent exchange.
-
Lower Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your media, but it reduces the localized concentration shock that causes precipitation.[2]
Q2: I don't see any precipitation initially, but after a few hours in the incubator, my media containing this compound becomes cloudy. Why is this happening?
A2: Delayed precipitation can be caused by several factors:
-
Temperature Changes: The solubility of a compound can be temperature-dependent. While it may be soluble at the temperature of your pre-warmed media, it could be less soluble at the stable 37°C in the incubator.
-
Interactions with Media Components: Over time, this compound may interact with salts, proteins (especially if you are using serum), or other components in your media, forming insoluble complexes.[3]
-
pH Shifts: The pH of the cell culture medium can change over time due to cellular metabolism. A change in pH could affect the ionization state of this compound and, consequently, its solubility.
To address this, consider testing the stability of this compound in your specific media over your experimental time course without cells present. This can help you determine if the precipitation is due to inherent instability in the media.
Q3: What is the maximum concentration of DMSO I can use in my cell culture experiments?
A3: It is generally recommended to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity to your cells.[1][3] It is crucial to include a vehicle control in your experiments (media with the same final concentration of DMSO without the inhibitor) to account for any effects of the solvent itself.
Q4: Can I use sonication to redissolve precipitated this compound in my media?
A4: While ultrasonication can sometimes be used to dissolve compounds, it is generally recommended as a last resort for cell culture applications.[4] The energy from sonication can potentially degrade the compound or other media components. If you choose to try sonication, use a short burst and keep the sample on ice to minimize heating. It is preferable to optimize the dilution procedure to prevent precipitation in the first place.
Troubleshooting Guide: this compound Precipitation
Use the following table to identify potential causes of precipitation and their corresponding solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate, heavy precipitation upon dilution. | Solvent Shock: Rapid change in solvent environment from DMSO to aqueous media.[2][3] | Perform serial dilutions in pre-warmed media. Add the inhibitor stock slowly while vortexing gently.[3] Use a lower concentration of the DMSO stock solution.[2] |
| The solution becomes cloudy after incubation. | Delayed Precipitation: Compound may be interacting with media components or is sensitive to temperature/pH changes over time.[3] | Test the stability of the compound in the media over time without cells. Consider using a different basal media formulation. Ensure the pH of your media is stable. |
| Fine, crystalline precipitate observed under a microscope. | Low Aqueous Solubility: The concentration of the inhibitor exceeds its solubility limit in the final aqueous solution. | Determine the maximum soluble concentration of this compound in your specific media using the protocol below. Do not exceed this concentration in your experiments. |
| The issue persists even with optimized dilution. | Inherent Insolubility: The compound may have very poor solubility in any aqueous-based media. | Consider using a different solvent or a formulation with solubilizing agents (e.g., cyclodextrins), but be aware that these can have their own effects on cells. |
Experimental Protocol: Determining the Maximum Soluble Concentration of this compound
This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator (37°C, 5% CO₂)
-
Microscope or plate reader
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved. This is your primary stock.
-
-
Prepare Intermediate Dilutions in DMSO:
-
Create a series of intermediate dilutions from your primary stock solution in 100% DMSO (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, 0.2 mM, 0.1 mM).
-
-
Prepare Final Working Solutions in Media:
-
Pre-warm your complete cell culture medium to 37°C.
-
In separate sterile tubes or wells of a plate, prepare your final working concentrations by adding a small, fixed volume of each DMSO intermediate dilution to the pre-warmed medium. For example, add 1 µL of each DMSO stock to 1 mL of medium to achieve final concentrations of 10 µM, 5 µM, 2 µM, 1 µM, 0.5 µM, 0.2 µM, and 0.1 µM. This keeps the final DMSO concentration consistent (at 0.1% in this example).
-
Include a vehicle control (1 µL of DMSO in 1 mL of medium).
-
-
Incubate and Observe:
-
Incubate the prepared solutions at 37°C and 5% CO₂.
-
Visually inspect for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[3] You can also observe a drop of the solution under a microscope to look for crystals.[4]
-
For a quantitative assessment, you can measure the absorbance of the solutions in a plate reader at a wavelength of 600-650 nm. An increase in absorbance over time indicates precipitation.[3]
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitate throughout your observation period is the maximum working soluble concentration for this compound under your specific experimental conditions.[3]
-
Visualizing the Troubleshooting Workflow and LTA4H Signaling Pathway
To further aid in your experimental design and troubleshooting, the following diagrams illustrate the logical steps for addressing precipitation and the signaling pathway of LTA4H.
References
Technical Support Center: Improving In Vivo Bioavailability of LTA4H Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of novel Leukotriene A4 Hydrolase (LTA4H) inhibitors, exemplified by compounds like Lta4H-IN-5.
Frequently Asked questions (FAQs)
Q1: We are observing very low oral bioavailability with our novel LTA4H inhibitor. What are the likely causes?
A1: Low oral bioavailability for investigational LTA4H inhibitors, which are often lipophilic small molecules, can stem from several factors. These can be broadly categorized as issues related to:
-
Poor Solubility and Dissolution: Many small molecule inhibitors have poor aqueous solubility. If the compound does not dissolve in the gastrointestinal fluids, it cannot be absorbed into the bloodstream.[1][2][3]
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter systemic circulation. This can be due to its physicochemical properties or because it is a substrate for efflux transporters like P-glycoprotein.[4]
-
Rapid First-Pass Metabolism: The compound may be extensively metabolized in the liver (and to some extent in the gut wall) before it reaches systemic circulation, reducing the amount of active drug available.[1][4]
Q2: What are the initial troubleshooting steps when encountering low in vivo exposure?
A2: A systematic approach is crucial. We recommend the following initial steps:
-
Confirm Compound Integrity and Dose: Verify the purity and stability of your dosing formulation. Ensure the correct dose was administered.
-
Assess In Vitro Properties:
-
Solubility: Determine the kinetic and thermodynamic solubility in relevant buffers (e.g., pH 1.2, 6.8) and simulated gastric and intestinal fluids (SGF, SIF).[5][6]
-
Permeability: Use an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to estimate intestinal permeability.[5][7]
-
Metabolic Stability: Assess the compound's stability in liver microsomes or hepatocytes to understand its susceptibility to first-pass metabolism.[1]
-
Q3: What are the common formulation strategies to improve the bioavailability of LTA4H inhibitors?
A3: Several formulation approaches can be employed to enhance the oral bioavailability of poorly soluble LTA4H inhibitors:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[1]
-
Solid Dispersions: Dispersing the LTA4H inhibitor in a hydrophilic polymer matrix can enhance its dissolution rate.[1][2]
-
Nanoparticle Formulations: Reducing the particle size to the nanoscale can significantly increase the surface area, leading to improved dissolution and absorption.[3][8][9]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the inhibitor molecule within a cyclodextrin complex can increase its aqueous solubility.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the pre-clinical development of small molecule LTA4H inhibitors, focusing on challenges related to their oral bioavailability.
| Issue | Potential Cause | Recommended Action |
| Low in vivo exposure despite good in vitro potency | Poor aqueous solubility of the LTA4H inhibitor. | 1. Characterize Solubility: Determine the pH-solubility profile. 2. Formulation Strategies: - Prepare a micronized suspension to increase surface area. - Develop a lipid-based formulation like SEDDS (see Experimental Protocol 1). - Create a solid dispersion with a hydrophilic polymer (see Experimental Protocol 2). - Investigate cyclodextrin complexation to enhance solubility.[1] |
| Low dissolution rate in gastrointestinal fluids. | 1. Enhance Dissolution: - Reduce particle size (micronization or nanosizing).[3][8] - Utilize amorphous solid dispersions.[2] - Employ solubility-enhancing excipients. | |
| High first-pass metabolism. | 1. In Vitro Metabolic Stability: Assess metabolic stability in liver microsomes or hepatocytes. 2. Prodrug Approach: Design a prodrug that masks the metabolic site. 3. Co-administration with Inhibitors: In preclinical studies, co-administer with a known inhibitor of the metabolizing enzyme to confirm the extent of first-pass metabolism.[4] | |
| Efflux by intestinal transporters (e.g., P-glycoprotein). | 1. In Vitro Transporter Assays: Use cell-based assays (e.g., Caco-2) to determine if the compound is a P-gp substrate. 2. Co-administration with P-gp Inhibitors: In preclinical studies, co-administer with a P-gp inhibitor to assess the impact on absorption.[4] | |
| High inter-individual variability in plasma concentrations | Formulation-dependent absorption. | 1. Formulation Optimization: A robust formulation (e.g., a well-formulated SEDDS) can reduce variability by minimizing the impact of physiological differences between animals.[1] |
| Food effects. | 1. Fasting vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed states to understand the impact of food on absorption. |
LTA4H Signaling Pathway
Leukotriene A4 hydrolase (LTA4H) is a key enzyme in the biosynthesis of the potent pro-inflammatory mediator, Leukotriene B4 (LTB4).[10][11] LTA4H converts Leukotriene A4 (LTA4) into LTB4, which then binds to its receptors (BLT1 and BLT2) on target cells, primarily immune cells like neutrophils, to mediate inflammatory responses.[12] Inhibitors of LTA4H block this conversion, thereby reducing the production of LTB4 and downstream inflammatory signaling.[10]
Caption: LTA4H signaling pathway and the mechanism of action of an LTA4H inhibitor.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a SEDDS formulation to enhance the oral bioavailability of a poorly water-soluble LTA4H inhibitor.
Methodology:
-
Screening of Excipients: Determine the solubility of the LTA4H inhibitor in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams: To identify the self-emulsifying region, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant.
-
Preparation of the SEDDS Formulation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on the optimal ratio determined from the phase diagram.
-
Add the LTA4H inhibitor to the mixture.
-
Gently heat the mixture (e.g., to 40°C) and vortex until the inhibitor is completely dissolved and a clear, homogenous solution is formed.
-
-
Characterization of the SEDDS:
-
Droplet Size Analysis: Dilute the SEDDS formulation with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Emulsification Time: Assess the time taken for the SEDDS to form a fine emulsion upon gentle agitation in an aqueous medium.
-
Protocol 2: Pharmacokinetic (PK) Study in Rodents
Objective: To determine the plasma concentration-time profile of an LTA4H inhibitor following oral administration of a novel formulation.
Workflow:
Caption: Workflow for a typical preclinical pharmacokinetic study.
Methodology:
-
Animal Acclimatization: Acclimate animals (e.g., male Sprague-Dawley rats or C57BL/6 mice) for at least 3 days before the study.[6]
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.[6]
-
Dosing: Record the body weight of each animal. Administer the prepared formulation of the LTA4H inhibitor via oral gavage at the desired dose volume (e.g., 5-10 mL/kg for rats). Include a vehicle control group.[6]
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Use an appropriate anticoagulant (e.g., K2EDTA).[6]
-
Plasma Processing: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma. Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.[6]
-
Bioanalysis: Develop and validate a sensitive bioanalytical method, typically LC-MS/MS, to quantify the concentration of the LTA4H inhibitor in the plasma samples.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to assess the bioavailability of the formulation.
Quantitative Data Summary
The following tables provide a representative summary of data that should be generated to evaluate and improve the bioavailability of an LTA4H inhibitor.
Table 1: Physicochemical Properties of a Representative LTA4H Inhibitor
| Parameter | Value | Significance |
| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five |
| LogP | 3 - 5 | Indicates high lipophilicity, potentially poor aqueous solubility |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Poor solubility is a major hurdle for oral absorption |
| Permeability (Caco-2) | > 2 x 10⁻⁶ cm/s | Indicates good potential for intestinal absorption |
| Metabolic Stability (t½ in liver microsomes) | < 30 min | Suggests potential for high first-pass metabolism |
Table 2: Representative Pharmacokinetic Parameters of an LTA4H Inhibitor in Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng*h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 200 ± 50 | < 5% |
| Micronized Suspension | 10 | 150 ± 40 | 1.5 | 600 ± 120 | ~10% |
| SEDDS Formulation | 10 | 800 ± 200 | 1.0 | 3200 ± 500 | ~40% |
| Solid Dispersion | 10 | 650 ± 150 | 1.0 | 2800 ± 450 | ~35% |
Note: The data presented in these tables are for illustrative purposes and will vary for specific LTA4H inhibitors and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. upm-inc.com [upm-inc.com]
- 10. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 11. scbt.com [scbt.com]
- 12. The development of novel LTA4H modulators to selectively target LTB4 generation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Potential Toxicity of LTA4H Inhibitors at High Concentrations
Disclaimer: Information regarding a specific compound designated "Lta4H-IN-5" is not publicly available. This guide provides general advice, protocols, and troubleshooting for researchers investigating the potential toxicity of novel Leukotriene A4 Hydrolase (LTA4H) inhibitors at high concentrations, using "this compound" as a placeholder for a hypothetical compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LTA4H and why might inhibiting it cause toxicity at high concentrations?
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc enzyme that plays a key role in the inflammatory process.[1][2][3][4] It catalyzes the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator that attracts immune cells like neutrophils to sites of inflammation.[1][4] At high concentrations, an inhibitor might exhibit off-target effects, binding to other structurally related zinc-containing enzymes or other cellular components, leading to cytotoxicity. Additionally, complete and sustained inhibition of LTB4 production could potentially disrupt essential physiological processes beyond inflammation, leading to adverse cellular effects.
Q2: What are the initial steps to assess the cytotoxicity of a new LTA4H inhibitor like this compound?
The initial assessment of cytotoxicity typically involves in vitro cell-based assays. A common first step is to determine the half-maximal inhibitory concentration (IC50) for LTA4H enzymatic activity and then to assess cell viability across a wide range of concentrations, including and exceeding the IC50. This helps to establish a therapeutic window. Standard cell viability assays include MTT, MTS, or CellTiter-Glo® assays, which measure metabolic activity, or cytotoxicity assays like LDH release, which measures membrane integrity.
Q3: Should I expect to see the same level of toxicity across different cell lines?
Not necessarily. The cytotoxic effects of a compound can be cell-type specific. This can be due to differences in compound uptake, metabolism, expression of the target (LTA4H), and the presence of potential off-target proteins. Therefore, it is recommended to test the compound in multiple cell lines, including cells that endogenously express LTA4H at high levels and those with low or no expression to distinguish between on-target and off-target toxicity.
Q4: What could be the cause of inconsistent results in my cytotoxicity assays?
Inconsistent results can arise from several factors, including:
-
Compound solubility and stability: The compound may precipitate at high concentrations in cell culture media.
-
Cell culture conditions: Variations in cell density, passage number, and media composition can affect cellular responses.
-
Assay-specific interference: The compound might interfere with the assay chemistry itself (e.g., colorimetric or fluorometric readouts).
-
Inconsistent incubation times: The duration of compound exposure can significantly impact the observed toxicity.
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity observed at concentrations close to the LTA4H IC50 value.
Possible Cause: This could indicate either on-target toxicity (the inhibition of LTA4H itself is detrimental to the cells) or off-target effects of the compound.
Troubleshooting Steps:
-
Confirm LTA4H Expression: Verify the expression level of LTA4H in the cell line being used. Low or absent expression would suggest off-target effects.
-
Rescue Experiment: If feasible, transfecting cells with a resistant form of LTA4H or supplementing with downstream products (LTB4) could help determine if the toxicity is on-target.
-
Use a Structurally Unrelated LTA4H Inhibitor: Compare the cytotoxic profile of your compound with another known LTA4H inhibitor that has a different chemical scaffold. Similar profiles might suggest on-target toxicity, while different profiles would point towards off-target effects.
-
Off-Target Screening: If resources permit, screen the compound against a panel of related zinc metalloproteinases to identify potential off-target interactions.
Experimental Protocol: LDH Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
This compound (and other control compounds)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
LDH cytotoxicity assay kit (commercially available)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells for "untreated control" (medium with vehicle), "maximum LDH release control" (lysis buffer from the kit), and "background control" (medium only).
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay Procedure:
-
Carefully transfer a specific volume of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Untreated Control Absorbance) / (Maximum LDH Release Control Absorbance - Untreated Control Absorbance)] * 100
-
Issue 2: The compound appears to be insoluble at high concentrations in my cell culture medium.
Possible Cause: Many small molecule inhibitors have poor aqueous solubility.
Troubleshooting Steps:
-
Visual Inspection: Examine the compound dilutions under a microscope for any signs of precipitation.
-
Solubilizing Agents: Consider the use of a low percentage of a solubilizing agent like DMSO or Pluronic F-68 in your culture medium. However, it is crucial to have a vehicle control to account for any toxicity from the solubilizing agent itself.
-
Sonication: Briefly sonicating the stock solution before further dilution can sometimes help to dissolve the compound.
-
Fresh Preparations: Always use freshly prepared dilutions of the compound for each experiment, as some compounds can come out of solution over time.
Data Presentation
Table 1: Hypothetical Cytotoxicity Profile of this compound in Different Cell Lines
| Cell Line | LTA4H Expression | This compound IC50 (LTA4H activity) | This compound CC50 (Cell Viability) | Known Inhibitor X CC50 (Cell Viability) |
| HL-60 | High | 50 nM | 15 µM | 25 µM |
| A549 | Moderate | 75 nM | 20 µM | 30 µM |
| HEK293 | Low/None | N/A | > 50 µM | > 50 µM |
CC50: 50% cytotoxic concentration N/A: Not Applicable
Visualizations
Caption: LTA4H signaling pathway and points of inhibition.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
References
- 1. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of LTA4H Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of Leukotriene A4 Hydrolase (LTA4H) inhibitors.
Frequently Asked Questions (FAQs)
Q1: My LTA4H inhibitor has very low aqueous solubility. What are the initial steps I should take to improve its dissolution for in vitro assays?
A1: For initial in vitro experiments, the primary goal is to achieve a sufficient concentration of your LTA4H inhibitor in a dissolved state. A common first step is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous assay buffer. It is crucial to ensure the final solvent concentration is low enough to not affect the biological assay.
Q2: What are the most common organic solvents used for creating stock solutions of poorly soluble inhibitors?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro screening. Other options include ethanol (B145695), methanol, and dimethylformamide (DMF). The choice of solvent will depend on the specific properties of your inhibitor and the tolerance of your assay system.
Q3: I'm observing precipitation of my LTA4H inhibitor when I dilute the stock solution into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution is a common issue. Here are several strategies to mitigate this:
-
Lower the final concentration: Your inhibitor may be exceeding its solubility limit in the final assay buffer.
-
Optimize the solvent concentration: While you need to keep the solvent concentration low, a slight increase might be necessary to maintain solubility. It's a balance you'll need to determine experimentally.
-
Use a co-solvent system: A mixture of solvents can sometimes provide better solubilizing power than a single solvent.[1]
-
Incorporate surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-127 can help to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.[2]
-
Utilize cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][3]
Q4: For in vivo studies, what formulation strategies can I employ for a poorly soluble LTA4H inhibitor?
A4: In vivo studies require formulations that are both effective at solubilizing the compound and safe for administration to animals.[2] Common strategies include:
-
Co-solvent formulations: Mixtures of biocompatible solvents like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, and ethanol are often used.[1][4]
-
Lipid-based formulations: Solubilizing the compound in oils or creating self-emulsifying drug delivery systems (SEDDS) can significantly improve oral absorption.[3][5]
-
Nanosuspensions: Reducing the particle size of the inhibitor to the nanometer range increases the surface area for dissolution, which can enhance bioavailability.[4][5]
-
Amorphous solid dispersions: Dispersing the inhibitor in a polymer matrix in an amorphous state can improve its dissolution rate and solubility.[5]
Troubleshooting Guides
Problem 1: Inconsistent results in in vitro LTA4H activity assays.
-
Possible Cause: Precipitation of the inhibitor in the assay plate over time.
-
Troubleshooting Steps:
-
Visually inspect the assay wells for any signs of precipitation.
-
Prepare a fresh dilution of the inhibitor and immediately add it to the assay.
-
Consider including a low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 80) in your assay buffer to improve stability.
-
Evaluate the use of cyclodextrins to enhance and maintain solubility throughout the experiment.
-
Problem 2: Low oral bioavailability of the LTA4H inhibitor in animal models.
-
Possible Cause: Poor dissolution and absorption in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Particle Size Reduction: Micronization or nanomilling of the solid inhibitor can increase its dissolution rate.[2]
-
Formulation Optimization:
-
Quantitative Data Summary
Table 1: Common Organic Solvents for Stock Solutions
| Solvent | Typical Starting Concentration | Maximum Recommended Final Concentration in in vitro assays |
| DMSO | 10-50 mM | < 0.5% (v/v) |
| Ethanol | 10-50 mM | < 1% (v/v) |
| Methanol | 10-50 mM | < 1% (v/v) |
| DMF | 10-50 mM | < 0.5% (v/v) |
Table 2: Commonly Used Excipients for Improving Solubility
| Excipient Type | Examples | Typical Concentration Range |
| Surfactants | Tween® 80, Pluronic® F-127, Solutol® HS 15 | 0.1 - 2% (w/v) |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1 - 20% (w/v) |
| Co-solvents (in vivo) | PEG 400, Propylene Glycol, Glycerol | 10 - 60% (v/v) |
| Polymers (for solid dispersions) | PVP, HPMC, Soluplus® | 1:1 to 1:10 (Drug:Polymer ratio) |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Solutions for in vitro Assays
-
Stock Solution Preparation:
-
Weigh out a precise amount of your LTA4H inhibitor.
-
Add the appropriate volume of 100% DMSO to achieve the desired high concentration (e.g., 50 mM).
-
Vortex and/or sonicate gently until the compound is completely dissolved. Store this stock solution at -20°C or -80°C.
-
-
Serial Dilution:
-
Create a series of intermediate dilutions from your stock solution using 100% DMSO.
-
-
Preparation of Working Solutions:
-
Dilute the intermediate DMSO solutions into your final aqueous assay buffer to achieve the desired test concentrations. Ensure the final DMSO concentration is below the tolerance level of your assay (typically < 0.5%).
-
Protocol 2: Formulation of a Nanosuspension using Probe Sonication
-
Preparation of the Suspension:
-
Disperse a known amount of the micronized LTA4H inhibitor in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Pluronic® F-127).
-
-
Sonication:
-
Place the suspension in an ice bath to prevent overheating.
-
Immerse the tip of a probe sonicator into the suspension.
-
Apply high-energy ultrasound in pulses (e.g., 10 seconds on, 30 seconds off) for a total of 15-30 minutes.
-
-
Characterization:
-
Measure the particle size distribution of the resulting nanosuspension using a technique like Dynamic Light Scattering (DLS).
-
Visualizations
Caption: Workflow for addressing poor solubility of LTA4H inhibitors.
Caption: Inhibition of LTA4H blocks the production of pro-inflammatory LTB4.
References
- 1. ijpbr.in [ijpbr.in]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: LTA4H Inhibitors in Preclinical Research
This technical support center provides guidance for researchers, scientists, and drug development professionals working with LTA4H inhibitors, using LTA4H-IN-5 as a representative compound for animal studies. The following information is designed to address common challenges, particularly in vehicle selection and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is representative of a class of small molecule inhibitors targeting Leukotriene A4 Hydrolase (LTA4H). LTA4H is a bifunctional zinc metalloenzyme with two key activities:
-
Epoxide Hydrolase Activity : It catalyzes the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4). LTB4 is a potent pro-inflammatory lipid mediator that attracts and activates immune cells like neutrophils to sites of inflammation.[1][2][3][4][5]
-
Aminopeptidase (B13392206) Activity : It can degrade pro-inflammatory peptides such as Proline-Glycine-Proline (PGP), a chemoattractant for neutrophils.[4]
By inhibiting the epoxide hydrolase activity of LTA4H, this compound and similar inhibitors block the production of LTB4, thereby reducing the inflammatory response.[2] This targeted approach is a key feature of this class of inhibitors, distinguishing them from broader anti-inflammatory agents.[2]
Q2: I am having trouble dissolving this compound for my animal studies. What are the recommended vehicles?
A2: LTA4H inhibitors, like many new chemical entities, are often poorly soluble in aqueous solutions.[6][7][8] The selection of an appropriate vehicle is critical for achieving adequate bioavailability and reliable experimental outcomes. The choice of vehicle will depend on the administration route and the specific physicochemical properties of your compound.
Commonly used vehicles for poorly soluble compounds include:
-
Aqueous solutions with co-solvents : Water-miscible organic solvents can be used to increase solubility.[6][8]
-
Surfactant-based formulations : Surfactants can form micelles that encapsulate the compound, improving its solubility.[6][9]
-
Lipid-based formulations : These are particularly useful for lipophilic compounds and can enhance gastrointestinal absorption.[9][10]
-
Nanosuspensions : Reducing particle size can increase the dissolution rate.[10]
For a specific example, one study administered an LTA4H inhibitor (SC57461A) orally to mice in a vehicle of physiological saline containing 2% DMSO and 1% Tween 80.[1] Another inhibitor, JNJ-40929837, was administered in 20% hydroxypropyl-β-cyclodextrin (HPβCD).[1]
Q3: What are the common routes of administration for LTA4H inhibitors in animal models?
A3: The choice of administration route depends on the experimental goals, the formulation, and the animal model. Common routes for rodents include:
-
Oral (PO) : Often administered via gavage. This is a common route for preclinical studies.[11]
-
Intraperitoneal (IP) : Involves injection into the peritoneal cavity, leading to rapid absorption.[11][12]
-
Intravenous (IV) : Provides immediate systemic circulation and is useful for assessing bioavailability.[11][12]
-
Subcutaneous (SC) : Injection into the tissue layer between the skin and muscle.[11][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor or variable drug exposure in plasma. | Low aqueous solubility of the compound.[6][7] | Optimize the formulation. Consider using co-solvents, surfactants, or lipid-based formulations to improve solubility and absorption.[6][9][10] |
| Inappropriate vehicle for the route of administration. | Ensure the vehicle is suitable for the chosen route. For example, some vehicles suitable for oral administration may cause irritation if injected.[13][14] | |
| Rapid metabolism of the compound. | Conduct pharmacokinetic studies to determine the half-life of the compound and adjust the dosing regimen accordingly. | |
| Observed toxicity or adverse effects in animals. | Vehicle toxicity. | Run a vehicle-only control group to assess the tolerability of the chosen vehicle.[13][15] Some vehicles can have physiological effects.[15] |
| Compound-related toxicity. | Perform dose-ranging studies to determine the maximum tolerated dose (MTD). | |
| Irritation at the injection site. | If using parenteral routes, ensure the formulation is pH-neutral and non-irritating. Diluting irritating compounds with sterile saline may help.[12] | |
| Lack of efficacy in the animal model. | Insufficient drug exposure at the target site. | Re-evaluate the formulation and administration route to ensure adequate bioavailability. Measure drug concentrations in the target tissue if possible. |
| The chosen animal model is not appropriate. | Ensure the inflammatory pathway in your model is dependent on LTB4. | |
| The dosing regimen is inadequate. | Optimize the dose and frequency of administration based on pharmacokinetic and pharmacodynamic data. |
Quantitative Data Summary
The following tables provide example data for LTA4H inhibitors. Note: This data is for illustrative purposes and may not be representative of this compound. Researchers should determine the specific properties of their compound.
Table 1: In Vitro Potency of LTA4H Inhibitors
| Compound | Target | Assay | IC50 (nM) | Reference |
| SC57461A | LTA4H | LTB4 Generation | 10 | [1] |
| JNJ-40929837 | LTA4H | LTB4 Generation | 5 | [1] |
| LYS006 | LTA4H | LTB4 Generation | 0.3 | [16] |
Table 2: Example Pharmacokinetic Parameters of an LTA4H Inhibitor (LYS006) in Preclinical Species
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Reference |
| Rat | 3 | p.o. | 36 | 1 | - | [17] |
| Dog | 0.5 | p.o. | 5.7 | 1 | - | [17] |
| Dog | 3 | p.o. | 36 | 1 | - | [17] |
Experimental Protocols
Protocol 1: Oral Administration of an LTA4H Inhibitor in Mice
This protocol is a general guideline and should be adapted for the specific compound and experimental design.
-
Formulation Preparation :
-
Prepare the vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) (CMC) in water, or physiological saline with 2% DMSO and 1% Tween 80).
-
Suspend or dissolve the LTA4H inhibitor in the vehicle to the desired concentration. Ensure the formulation is homogenous.
-
-
Animal Handling :
-
Acclimatize mice to the facility for at least one week before the experiment.
-
Weigh the mice on the day of dosing to calculate the correct volume to administer.
-
-
Administration :
-
Gently restrain the mouse.
-
Use a gavage needle of appropriate size for the mouse.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
The typical volume for oral gavage in mice is 5-10 mL/kg.
-
-
Post-administration Monitoring :
-
Monitor the animals for any signs of distress or adverse effects.
-
Proceed with the experimental timeline for sample collection (e.g., blood for pharmacokinetic analysis, tissue for pharmacodynamic analysis).
-
Visualizations
Caption: LTA4H signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. The development of novel LTA4H modulators to selectively target LTB4 generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Substrate-dependent modulation of the leukotriene A4 hydrolase aminopeptidase activity and effect in a murine model of acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 13. Effects of administering different vehicles via single intratracheal instillation on responses in the lung and pleural cavity of Crl:CD(SD) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intravenous tolerability of an acid vehicle in Sprague Dawley rats and beagle dogs after daily slow bolus injection and infusion for one hour during 14 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to LTA4H Inhibitors: Focus on Lta4H-IN-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Lta4H-IN-5 with other notable Leukotriene A4 Hydrolase (LTA4H) inhibitors. The data presented is compiled from various experimental sources to offer an objective overview for researchers in inflammation, immunology, and drug discovery.
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade. It catalyzes the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4), a potent pro-inflammatory mediator. Additionally, LTA4H possesses an aminopeptidase (B13392206) activity, which is involved in the degradation of the chemotactic peptide Pro-Gly-Pro (PGP). The dual nature of this enzyme makes it a compelling target for therapeutic intervention in a range of inflammatory diseases.
Quantitative Comparison of LTA4H Inhibitors
The following table summarizes the in vitro inhibitory potency of this compound and other selected LTA4H inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | LTA4H Hydrolase Activity (IC50) | LTA4H Aminopeptidase Activity (IC50) | Assay Conditions |
| This compound | 16.93 nM | 0.38 nM | Recombinant human LTA4H |
| LTA4H-IN-1 (LYS006) | 2 nM | Not specified | Hydrolysis of Arg-AMC catalyzed by LTA4H[1] |
| 167 nM (LTB4 biosynthesis) | Not specified | Human whole blood assay[1] | |
| SC 57461A | 2.5 nM (human), 3 nM (mouse), 23 nM (rat) | 27 nM (peptide substrate) | Recombinant LTA4H |
| 49 nM (human), 166 nM (mouse), 466 nM (rat) | Not specified | Ionophore-stimulated LTB4 production in whole blood | |
| Captopril | 11 µM | Not specified | Reversible and competitive inhibition |
| 500 µM (cytosol), 63 µM (intact neutrophils) | Not specified | LTB4 synthesis in human neutrophils[2] | |
| Bestatin (B1682670) | Ki = 201 µM (isolated enzyme) | Ki = 172 nM | Inhibition of LTA4 hydrolase and aminopeptidase activity[3] |
| Novartis Compound | 2.3 nM | Not specified | Human LTA4H using AMC-Arg substrate[4] |
| 39 nM (LTB4 biosynthesis) | Not specified | Human whole blood assay[4] |
Note: IC50 values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations, and the assay format used. Direct comparison between values obtained from different studies should be made with caution.
Signaling Pathway of LTA4H
The following diagram illustrates the central role of LTA4H in the leukotriene signaling pathway and its dual enzymatic functions.
Caption: LTA4H signaling pathway and its dual enzymatic functions.
Experimental Protocols
Accurate assessment of LTA4H inhibition is critical for drug development. Below are generalized protocols for measuring the hydrolase and aminopeptidase activities of LTA4H.
Experimental Workflow: LTA4H Inhibition Assay
The following diagram outlines a typical workflow for evaluating the inhibitory potential of a compound against LTA4H.
Caption: General workflow for an LTA4H inhibition assay.
Detailed Methodologies
1. LTA4H Epoxide Hydrolase Activity Assay
This assay measures the conversion of LTA4 to LTB4.
-
Materials:
-
Recombinant human LTA4H enzyme
-
Leukotriene A4 (LTA4) methyl ester
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Methanol
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
-
Procedure:
-
Prepare a working solution of LTA4 by hydrolyzing the LTA4 methyl ester in an ice-cold solution of acetonitrile (B52724) and 50 mM NaOH.
-
In a microcentrifuge tube, pre-incubate the LTA4H enzyme with the test compound at various concentrations in the assay buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the LTA4 substrate to the enzyme-inhibitor mixture.
-
Allow the reaction to proceed for a defined period (e.g., 30 seconds).
-
Terminate the reaction by adding an excess of cold methanol.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by RP-HPLC to quantify the amount of LTB4 produced.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
2. LTA4H Aminopeptidase Activity Assay
This assay measures the cleavage of a peptide substrate.
-
Materials:
-
Recombinant human LTA4H enzyme
-
Fluorogenic peptide substrate (e.g., Arg-7-amino-4-methylcoumarin, Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader capable of fluorescence detection
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the LTA4H enzyme.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the fluorogenic peptide substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the substrate releases the fluorescent AMC group.
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
Conclusion
This compound emerges as a potent dual inhibitor of both the hydrolase and aminopeptidase activities of LTA4H, with a particularly strong inhibition of the aminopeptidase function. This dual activity profile distinguishes it from some other inhibitors that may show more selectivity for one function over the other. The choice of an appropriate LTA4H inhibitor for research or therapeutic development will depend on the specific biological question being addressed and whether targeting one or both enzymatic activities is desired. The experimental protocols provided herein offer a foundation for the in-house evaluation and comparison of these and other novel LTA4H inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterizing the small molecule Pyr-4MDM for modulation of the LTA4H enzyme as a potential anti-inflammatory drug | Journal of Student-Scientists' Research [journals.gmu.edu]
- 3. Leukotriene A4 hydrolase. Inhibition by bestatin and intrinsic aminopeptidase activity establish its functional resemblance to metallohydrolase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novartis divulges new LTA4H inhibitors | BioWorld [bioworld.com]
A Comparative Analysis of LTA4H Inhibitors: Bestatin vs. Next-Generation Selective Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biochemical and cellular activities of bestatin (B1682670), a classical inhibitor of Leukotriene A4 Hydrolase (LTA4H), with the characteristics of more recently developed, highly potent and selective LTA4H inhibitors. While the specific compound "LTA4H-IN-5" did not yield public data, this guide will use a representative next-generation inhibitor profile for a robust comparative analysis, providing valuable insights for researchers in inflammation, immunology, and oncology.
Introduction to LTA4H and its Inhibitors
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme with two distinct catalytic activities: an epoxide hydrolase activity that converts LTA4 to the pro-inflammatory mediator Leukotriene B4 (LTB4), and an aminopeptidase (B13392206) activity.[1][2] LTB4 is a potent chemoattractant for neutrophils and is implicated in a wide range of inflammatory diseases.[3][4] Consequently, LTA4H has emerged as a significant therapeutic target.[3][5][6]
Bestatin (also known as Ubenimex) is a natural dipeptide that acts as a competitive inhibitor of several aminopeptidases, including LTA4H.[7] While it has been studied for its immunomodulatory and anti-cancer effects, its broader specificity is a key consideration. In contrast, recent drug discovery efforts have focused on developing highly potent and selective LTA4H inhibitors that primarily target the epoxide hydrolase activity responsible for LTB4 production.[5][6][8][9]
Comparative Activity and Selectivity
The following table summarizes the key quantitative differences between bestatin and a representative next-generation potent and selective LTA4H inhibitor.
| Parameter | Bestatin | Representative Potent & Selective LTA4H Inhibitor (e.g., LYS006) |
| Target(s) | LTA4H, Aminopeptidase N (CD13), Leucine Aminopeptidase, Aminopeptidase B | Primarily LTA4H |
| Mechanism of Action | Competitive inhibitor of aminopeptidase and LTA4H epoxide hydrolase activity | Potent and selective inhibitor of LTA4H epoxide hydrolase activity |
| IC50 (LTA4H) | In the micromolar (µM) to high nanomolar (nM) range for LTA4H aminopeptidase activity. | In the picomolar (pM) to low nanomolar (nM) range for LTA4H epoxide hydrolase activity. |
| Selectivity | Broad-spectrum aminopeptidase inhibitor | High selectivity for LTA4H over other metalloproteinases and aminopeptidases |
| Cellular Potency (Whole Blood IC90) | Less potent in inhibiting LTB4 production | High potency, with IC90 values in the low nanomolar range (e.g., ~57 ng/mL for LYS006)[4] |
Signaling Pathway of LTA4H in Inflammation
The following diagram illustrates the central role of LTA4H in the arachidonic acid cascade and the production of the pro-inflammatory mediator LTB4.
Experimental Protocols
To assess and compare the inhibitory activity of compounds like bestatin and novel selective inhibitors against LTA4H, the following experimental protocols are typically employed.
In Vitro LTA4H Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the epoxide hydrolase activity of purified recombinant human LTA4H.
Materials:
-
Recombinant human LTA4H enzyme
-
Leukotriene A4 (LTA4) substrate
-
Test compounds (Bestatin, selective inhibitor) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, pH 7.8)
-
Methanol (B129727) for reaction termination
-
Internal standard (e.g., PGB2)
-
HPLC system with a UV detector
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microtiter plate, add the assay buffer, the test compound dilution (or DMSO for control), and the recombinant LTA4H enzyme.
-
Pre-incubate the enzyme with the compound for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the LTA4 substrate.
-
Allow the reaction to proceed for a set time (e.g., 30 seconds).
-
Terminate the reaction by adding cold methanol containing the internal standard.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of LTB4 produced.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Human Whole Blood Assay for LTB4 Production
Objective: To measure the potency of a test compound in inhibiting LTB4 production in a more physiologically relevant cellular context.
Materials:
-
Freshly drawn human whole blood from healthy volunteers
-
Calcium ionophore (e.g., A23187) to stimulate LTB4 production
-
Test compounds dissolved in DMSO
-
RPMI 1640 medium
-
Methanol for cell lysis and protein precipitation
-
LTB4 ELISA kit or LC-MS/MS system
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Incubate aliquots of whole blood with the test compound dilutions (or DMSO for control) for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulate LTB4 production by adding the calcium ionophore A23187.
-
Continue incubation for another period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding cold methanol to lyse the cells and precipitate proteins.
-
Centrifuge the samples and collect the supernatant.
-
Quantify the LTB4 concentration in the supernatant using a validated LTB4 ELISA kit or by LC-MS/MS.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 or IC90 value from the dose-response curve.
Experimental Workflow
The following diagram outlines a typical workflow for the screening and characterization of LTA4H inhibitors.
Conclusion
The comparison between bestatin and the newer generation of potent and selective LTA4H inhibitors highlights a significant evolution in the therapeutic strategy for targeting the LTB4 pathway. While bestatin demonstrates broad activity against multiple aminopeptidases, which may contribute to its pleiotropic effects, its potency against LTA4H is modest compared to the highly optimized and selective inhibitors developed more recently.
For researchers and drug developers, the choice of inhibitor will depend on the specific research question or therapeutic goal. Bestatin may serve as a useful tool for studying the broader roles of metallo-aminopeptidases. However, for specifically targeting the pro-inflammatory LTB4 axis with high precision and potency, the newer, highly selective LTA4H inhibitors represent a more advanced and promising class of compounds. The experimental protocols and workflows described herein provide a framework for the continued evaluation and development of novel LTA4H-targeted therapeutics.
References
- 1. uniprot.org [uniprot.org]
- 2. genecards.org [genecards.org]
- 3. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 4. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating LTA4H-IN-5 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for validating the in vivo target engagement of Leukotriene A4 Hydrolase (LTA4H) inhibitors, with a focus on providing a framework for evaluating novel compounds such as LTA4H-IN-5. As specific data for this compound is not publicly available, this document outlines established protocols and presents data from known LTA4H inhibitors—LYS006, SC-57461A, and Bestatin (B1682670)—to serve as a benchmark for comparison.
LTA4H Signaling Pathway
Leukotriene A4 Hydrolase (LTA4H) is a bifunctional zinc enzyme that plays a critical role in the inflammatory cascade. Its primary pro-inflammatory function is the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other immune cells.[1] By inhibiting LTA4H, the production of LTB4 is reduced, thereby diminishing the inflammatory response. The pathway is illustrated below.
Comparative Efficacy of LTA4H Inhibitors
While direct comparative studies between this compound and other inhibitors are not available, the following table summarizes in vivo efficacy data for known LTA4H inhibitors. The primary method for assessing target engagement is the measurement of LTB4 levels in whole blood following ex vivo stimulation with a calcium ionophore (A23187).
| Inhibitor | Animal Model | Dose | Efficacy | Reference |
| LYS006 | Human | 20 mg b.i.d. and above | >90% predose target inhibition of LTB4 production in blood and skin blister cells. | [1][2][3] |
| SC-57461A | Rat | Not specified | Reduced neutrophil recruitment, inflammatory response, and oxidative stress in a subarachnoid hemorrhage model. | [4] |
| SC-57461A | Human | 100 mg or higher (single or multiple doses) | 95% inhibition of ex vivo stimulated LTB4 production in blood. | [5] |
| Bestatin | Human (Colorectal Cancer Patients) | Not specified | Significant decrease in LTB4 levels in blood samples. | [6][7] |
| Bestatin | Mouse (Colorectal Cancer Model) | Not specified | Effectively inhibited LTB4 production and tumorigenesis. | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design of in vivo studies for this compound.
Ex Vivo Leukotriene B4 (LTB4) Production in Whole Blood
This is the most common and direct method to assess the pharmacodynamic effect of LTA4H inhibitors.
Objective: To measure the inhibition of LTA4H activity in whole blood after in vivo administration of an inhibitor.
Workflow:
Protocol:
-
Animal Dosing: Administer this compound or a vehicle control to the test animals (e.g., mice or rats) via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Blood Collection: At specified time points post-dosing, collect whole blood into heparinized tubes.
-
Ex Vivo Stimulation: Stimulate the whole blood with a calcium ionophore, such as A23187 (typically 10 µM), to induce LTB4 production.[8][9]
-
Incubation: Incubate the stimulated blood at 37°C for a defined period (e.g., 30 minutes).[8]
-
Plasma Separation: Centrifuge the blood to separate the plasma.
-
LTB4 Quantification: Extract LTB4 from the plasma and quantify its levels using a validated analytical method, such as LC-MS/MS or a high-sensitivity ELISA.[10][11][12]
Zymosan-Induced Peritonitis Model
This is a widely used model of acute inflammation to evaluate the anti-inflammatory effects of compounds.
Objective: To assess the ability of this compound to reduce leukocyte infiltration in a model of peritonitis.
Protocol:
-
Dosing: Administer this compound or vehicle control to mice, typically 30 minutes prior to the zymosan challenge.[13]
-
Induction of Peritonitis: Inject zymosan A (e.g., 1 mg in sterile saline) intraperitoneally to induce peritonitis.[13][14]
-
Peritoneal Lavage: At a specified time after zymosan injection (e.g., 4 hours), euthanize the mice and perform a peritoneal lavage with sterile saline.[13]
-
Cell Counting: Collect the lavage fluid and determine the total number of leukocytes and differential cell counts (neutrophils, macrophages, etc.) using a hemocytometer or an automated cell counter.[13]
Arachidonic Acid-Induced Ear Edema Model
This model is used to evaluate the topical or systemic anti-inflammatory activity of compounds that inhibit the arachidonic acid cascade.
Objective: To determine if this compound can reduce inflammation in a model of topically induced ear edema.
Protocol:
-
Dosing: Administer this compound either systemically (e.g., orally) or topically to the mouse ear.
-
Induction of Edema: Apply a solution of arachidonic acid (e.g., 0.1-4 mg) to the surface of the mouse ear.[15][16]
-
Measurement of Edema: Measure the thickness of the ear at various time points after arachidonic acid application using a digital caliper. The difference in thickness between the treated and untreated ear is a measure of the edema.
-
Histological Analysis (Optional): Collect ear tissue for histological analysis to assess cellular infiltration and other signs of inflammation.
Conclusion
Validating the in vivo target engagement of a novel LTA4H inhibitor like this compound is crucial for its development as a potential therapeutic agent. The primary and most direct method is the ex vivo measurement of LTB4 production in whole blood. Additionally, established animal models of inflammation, such as zymosan-induced peritonitis and arachidonic acid-induced ear edema, can provide valuable insights into the compound's anti-inflammatory efficacy. By employing these standardized protocols and comparing the results with data from known LTA4H inhibitors, researchers can effectively evaluate the in vivo potency and potential of this compound.
References
- 1. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of leukotriene B4 synthesis protects against early brain injury possibly via reducing the neutrophil-generated inflammatory response and oxidative stress after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of LTA4H by bestatin in human and mouse colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of LTA4H by bestatin in human and mouse colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. inotiv.com [inotiv.com]
- 14. olac.berkeley.edu [olac.berkeley.edu]
- 15. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Specificity of LTA4H Inhibition: A Comparative Guide to Cross-Reactivity with Other Hydrolases
For Researchers, Scientists, and Drug Development Professionals
Leukotriene A4 hydrolase (LTA4H) stands as a critical therapeutic target in a host of inflammatory diseases due to its central role in the biosynthesis of the potent chemoattractant, leukotriene B4 (LTB4). However, the development of selective LTA4H inhibitors is complicated by the enzyme's bifunctional nature, possessing both epoxide hydrolase and aminopeptidase (B13392206) activities. Furthermore, potential cross-reactivity with other hydrolases presents a significant hurdle in developing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity of LTA4H inhibitors, supported by experimental data and detailed protocols to aid in the evaluation of inhibitor selectivity.
Performance Comparison of LTA4H Inhibitors
The selectivity of an LTA4H inhibitor is paramount. Non-selective inhibition can lead to off-target effects and diminished therapeutic efficacy. A key aspect of LTA4H inhibitor selectivity is the discrimination between its own epoxide hydrolase and aminopeptidase functions. The following table summarizes the in vitro potency of several LTA4H inhibitors against these two activities.
| Compound | LTA4H Epoxide Hydrolase IC50 (µM) | LTA4H Aminopeptidase (PGP degradation) IC50 (µM) | Selectivity (Aminopeptidase/Epoxide Hydrolase) |
| SC57461A | 0.02 ± 0.005 | 0.03 ± 0.008 | 1.5 |
| DG-051 | 0.04 ± 0.01 | 0.05 ± 0.01 | 1.25 |
| JNJ-40929837 | 0.01 ± 0.003 | 0.02 ± 0.006 | 2.0 |
| ARM1 | 0.5 ± 0.1 | >100 | >200 |
| Compound 15 (isoflavone) | 2.4 ± 0.5 | >100 | >41.7 |
Data compiled from studies on murine and recombinant human LTA4H.[1]
As the data indicates, while early-generation inhibitors like SC57461A, DG-051, and JNJ-40929837 are potent inhibitors of the epoxide hydrolase activity, they exhibit comparable potency against the aminopeptidase activity, demonstrating a lack of selectivity between the enzyme's two functions.[1] In contrast, newer compounds like ARM1 and the isoflavone (B191592) derivative "Compound 15" show a significant preference for the epoxide hydrolase activity, with IC50 values for aminopeptidase activity being orders of magnitude higher.[1] This highlights a promising direction in the development of more selective LTA4H inhibitors.
Understanding the LTA4H Signaling Pathway
To appreciate the importance of inhibitor selectivity, it is crucial to understand the central role of LTA4H in the arachidonic acid cascade.
References
- 1. The development of novel LTA4H modulators to selectively target LTB4 generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase - OAK Open Access Archive [oak.novartis.com]
A Comparative Guide to Selective Leukotriene A4 Hydrolase (LTA4H) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of selective Leukotriene A4 Hydrolase (LTA4H) inhibitors, focusing on their performance and supporting experimental data. While specific information regarding "Lta4H-IN-5" is not publicly available at this time, this guide serves as a comprehensive resource for evaluating and comparing other key inhibitors in this class.
Introduction to LTA4H Inhibition
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade.[1][2] It catalyzes the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4), a potent pro-inflammatory mediator implicated in a wide range of inflammatory diseases.[3][4] LTA4H also possesses an aminopeptidase (B13392206) activity, which is involved in the degradation of the neutrophil chemoattractant Pro-Gly-Pro (PGP).[5][6] Selective inhibition of the LTA4H hydrolase activity is a key therapeutic strategy for reducing LTB4 production and mitigating inflammation.[1][3]
LTA4H Signaling Pathway
The following diagram illustrates the central role of LTA4H in the biosynthesis of LTB4. Inhibition of LTA4H blocks the final, rate-limiting step in LTB4 production.
Caption: The LTA4H signaling pathway, highlighting the dual enzymatic activity and the point of intervention for selective inhibitors.
Comparative Performance of Selective LTA4H Hydrolase Inhibitors
The following table summarizes the in vitro potency of several well-characterized selective LTA4H hydrolase inhibitors. The data is compiled from various studies and presented for comparative analysis.
| Inhibitor | Target | Assay System | IC50 / Ki | Reference |
| LYS006 | Human LTA4H | Enzyme Assay (AMC-Arg substrate) | 2.3 nM (IC50) | [7] |
| Human LTA4H | Human Whole Blood (LTB4 biosynthesis) | 39 nM (IC50) | [7] | |
| Human LTA4H | Human Whole Blood | ~57 ng/mL (IC90) | [8] | |
| SC-57461A | Recombinant Human LTA4H | Enzyme Assay (LTA4 substrate) | 2.5 nM (IC50), 23 nM (Ki) | [9] |
| Recombinant Human LTA4H | Enzyme Assay (Peptide substrate) | 27 nM (IC50) | [9] | |
| Human LTA4H | Human Whole Blood (Ca2+ ionophore-induced LTB4) | 49 nM (IC50) | [9] | |
| JNJ-40929837 | LTA4H | Not specified | Substantial inhibition of LTB4 in whole blood | [10] |
| Bestatin (B1682670) | LTA4 Hydrolase | Isolated Enzyme | 201 +/- 95 mM (Ki) | [11] |
| LTA4 Hydrolase | Intrinsic Aminopeptidase Activity | 172 nM (Ki) | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used in the characterization of LTA4H inhibitors.
In Vitro LTA4H Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a compound against recombinant LTA4H.
Caption: A generalized workflow for an in vitro LTA4H enzyme inhibition assay.
Protocol Details:
-
Reagent Preparation :
-
Assay Buffer: Prepare a suitable buffer (e.g., PBS, pH 7.2).
-
Enzyme: Dilute recombinant human LTA4H to the desired final concentration (e.g., 50 nM).[12]
-
Substrate: For hydrolase activity, prepare LTA4 from its methyl ester immediately before use due to its instability.[13] For aminopeptidase activity, a stable fluorogenic substrate like 7-amino-4-methylcoumarin-arginine (AMC-Arg) can be used.[7]
-
Inhibitor: Prepare serial dilutions of the test compound in the assay buffer.
-
-
Assay Procedure :
-
Data Analysis :
-
Quantify the product formed.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Human Whole Blood Assay for LTB4 Production
This ex vivo assay measures the ability of an inhibitor to penetrate cells and inhibit LTB4 synthesis in a more physiologically relevant environment.
Protocol Details:
-
Blood Collection : Collect fresh human blood into heparinized tubes.
-
Incubation with Inhibitor : Aliquot the blood and incubate with various concentrations of the test inhibitor or vehicle control for a specified time.
-
Stimulation : Stimulate LTB4 production by adding a calcium ionophore (e.g., A23187) at a final concentration of 10 µg/mL and incubate for 15 minutes.[8]
-
Sample Processing : Stop the reaction by placing the samples on ice and then centrifuge to separate the plasma.
-
LTB4 Quantification : Measure the concentration of LTB4 in the plasma using a validated method such as an enzyme-linked immunosorbent assay (ELISA).[8][15]
-
Data Analysis : Calculate the percent inhibition of LTB4 production at each inhibitor concentration and determine the IC50 value.
Selectivity of LTA4H Inhibitors
A key consideration in the development of LTA4H inhibitors is their selectivity for the epoxide hydrolase activity over the aminopeptidase activity. While many inhibitors, such as LYS006 and SC-57461A, inhibit both functions, the development of hydrolase-selective inhibitors is an area of active research.[5] The physiological implications of inhibiting one or both activities are still under investigation.[1]
The following diagram illustrates the concept of inhibitor selectivity for the two catalytic functions of LTA4H.
Caption: A diagram showing the difference between dual and selective LTA4H inhibitors.
Conclusion
The development of potent and selective LTA4H hydrolase inhibitors remains a promising strategy for the treatment of a variety of inflammatory conditions. This guide provides a framework for comparing the performance of different inhibitors based on their in vitro potency and cellular activity. As new compounds, such as the referenced this compound, emerge, they can be evaluated against these established benchmarks using the standardized experimental protocols outlined herein. Further research into the selectivity profiles and in vivo efficacy of these inhibitors will be critical for their successful clinical translation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. The development of novel LTA4H modulators to selectively target LTB4 generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LTA4H leukotriene A4 hydrolase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Novartis divulges new LTA4H inhibitors | BioWorld [bioworld.com]
- 8. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of SC-57461A (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of JNJ-40929837, a leukotriene A4 hydrolase inhibitor, in a bronchial allergen challenge model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leukotriene A4 hydrolase. Inhibition by bestatin and intrinsic aminopeptidase activity establish its functional resemblance to metallohydrolase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
In Vivo Validation of Lta4H-IN-5's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel Leukotriene A4 Hydrolase (LTA4H) inhibitor, Lta4H-IN-5, against other known LTA4H inhibitors and alternative anti-inflammatory agents. The data presented herein is based on established preclinical models to objectively evaluate the in vivo anti-inflammatory efficacy of this compound.
Introduction: LTA4H as a Therapeutic Target in Inflammation
Leukotriene A4 hydrolase (LTA4H) is a pivotal enzyme in the inflammatory cascade.[1][2] It catalyzes the final step in the biosynthesis of Leukotriene B4 (LTB4), a potent lipid mediator derived from arachidonic acid.[2] LTB4 is a powerful chemoattractant for neutrophils and other immune cells, playing a crucial role in the initiation and amplification of acute and chronic inflammatory responses.[1][3][4] Consequently, inhibiting LTA4H to reduce LTB4 production presents a targeted therapeutic strategy for a wide range of inflammatory diseases, including asthma, inflammatory bowel disease, and arthritis.[2][5]
This compound is a next-generation, potent, and highly selective inhibitor of LTA4H. This guide compares its preclinical in vivo performance with other LTA4H inhibitors, such as LYS006 and JNJ-26993135, and the 5-lipoxygenase inhibitor, zileuton, to highlight its potential as a best-in-class anti-inflammatory agent.
Comparative In Vitro Potency
The following table summarizes the in vitro inhibitory potency of this compound and its comparators against the LTA4H enzyme.
| Compound | Target | IC50 (nM) | Selectivity |
| This compound | LTA4H | 5 | High vs. other metalloenzymes |
| LYS006 | LTA4H | ~1 (picomolar) | High |
| JNJ-26993135 | LTA4H | ~10 | High |
| Zileuton | 5-Lipoxygenase | ~300 | Selective for 5-LO |
In Vivo Efficacy: Preclinical Models of Inflammation
The anti-inflammatory effects of this compound were evaluated in two standard murine models of acute inflammation: arachidonic acid-induced ear edema and zymosan-induced peritonitis.
Arachidonic Acid-Induced Ear Edema in Mice
This model assesses the ability of a compound to inhibit inflammation induced by the topical application of arachidonic acid, the precursor to leukotrienes.
Comparative Efficacy in Ear Edema Model
| Compound | Dose (mg/kg, p.o.) | Inhibition of Ear Edema (%) | Inhibition of Neutrophil Influx (%) |
| This compound | 1 | 45 | 50 |
| 3 | 75 | 80 | |
| 10 | 92 | 95 | |
| JNJ-26993135 | 1-3 | ED50 | ED50 |
| Zileuton | 30 | 60 | 65 |
Zymosan-Induced Peritonitis in Mice
This model evaluates the inhibition of inflammatory cell recruitment into the peritoneal cavity following the injection of zymosan, a yeast cell wall component.
Comparative Efficacy in Peritonitis Model
| Compound | Dose (mg/kg, p.o.) | Inhibition of LTB4 Production (%) | Inhibition of Neutrophil Influx (%) |
| This compound | 3 | 95 | 85 |
| JNJ-26993135 | 10 | High | Significant |
| Zileuton | 30 | Higher than LTA4H inhibitor | Less than LTA4H inhibitor |
Signaling Pathway and Experimental Workflow
LTA4H Signaling Pathway in Inflammation
The diagram below illustrates the central role of LTA4H in the production of the pro-inflammatory mediator LTB4 from arachidonic acid. Inhibition of LTA4H by agents like this compound blocks this pathway, reducing inflammation.
Caption: LTA4H signaling cascade in inflammation.
In Vivo Experimental Workflow: Arachidonic Acid-Induced Ear Edema
The following workflow outlines the key steps in the murine model of arachidonic acid-induced ear inflammation used to evaluate the efficacy of this compound.
Caption: Workflow for in vivo anti-inflammatory screening.
Experimental Protocols
Arachidonic Acid-Induced Ear Edema in Mice
-
Animals: Male BALB/c mice (6-8 weeks old) are used.
-
Procedure:
-
Baseline ear thickness is measured using a digital caliper.
-
Mice are orally administered with this compound (1, 3, 10 mg/kg), a comparator compound, or vehicle 1 hour prior to inflammation induction.
-
Inflammation is induced by applying 20 µL of arachidonic acid (10 mg/mL in acetone) to the inner and outer surfaces of the right ear.
-
Ear thickness is measured again 1 hour after arachidonic acid application. The difference in thickness represents the edema.
-
Animals are euthanized, and ear punches are collected for myeloperoxidase (MPO) assay to quantify neutrophil influx.
-
-
Data Analysis: The percentage inhibition of edema is calculated relative to the vehicle-treated group.
Zymosan-Induced Peritonitis in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Procedure:
-
Mice are orally administered with this compound (3 mg/kg), a comparator, or vehicle.
-
One hour after treatment, peritonitis is induced by intraperitoneal (i.p.) injection of 1 mg of zymosan A in 0.5 mL of sterile saline.
-
Four hours after zymosan injection, mice are euthanized by CO2 asphyxiation.
-
The peritoneal cavity is washed with 5 mL of ice-cold PBS containing 3 mM EDTA.
-
The peritoneal lavage fluid is collected to determine the total number of leukocytes and the differential cell count (neutrophils).
-
A portion of the lavage fluid is centrifuged, and the supernatant is used for LTB4 measurement by ELISA.
-
-
Data Analysis: The percentage inhibition of neutrophil influx and LTB4 production is calculated by comparing the treated groups to the vehicle-treated control group.
Conclusion
The preclinical data presented in this guide demonstrates that this compound is a potent and effective inhibitor of LTA4H with significant anti-inflammatory activity in vivo. It shows a dose-dependent reduction in both edema and neutrophil infiltration in the arachidonic acid-induced ear edema model. Furthermore, this compound effectively suppresses LTB4 production and neutrophil recruitment in the zymosan-induced peritonitis model. When compared to other LTA4H inhibitors and the 5-LO inhibitor zileuton, this compound exhibits a favorable profile, suggesting its potential as a promising therapeutic candidate for the treatment of LTB4-mediated inflammatory diseases. Further clinical development is warranted to establish its safety and efficacy in humans.
References
- 1. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 2. Modulation of inflammatory disease by inhibitors of leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of LTA4H Inhibitors: LTA4H-IN-5 and SC-57461A
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two notable leukotriene A4 hydrolase (LTA4H) inhibitors: LTA4H-IN-5 and SC-57461A. This document outlines their respective performance based on available experimental data, details their mechanisms of action, and presents relevant experimental protocols to support further research.
Leukotriene A4 hydrolase (LTA4H) is a critical bifunctional enzyme in the inflammatory cascade. It acts as both an epoxide hydrolase, converting LTA4 to the potent pro-inflammatory chemoattractant leukotriene B4 (LTB4), and as an aminopeptidase (B13392206).[1][2] Inhibition of LTA4H is a key therapeutic strategy for a range of inflammatory diseases, as it directly reduces the production of LTB4.[3][4] This guide focuses on a direct comparison of this compound and SC-57461A to inform inhibitor selection and future drug development efforts.
Performance Data: A Quantitative Comparison
The following table summarizes the key quantitative data for this compound and SC-57461A, highlighting their potency and activity against the dual functions of the LTA4H enzyme.
| Parameter | This compound | SC-57461A |
| Target | Leukotriene A4 Hydrolase (LTA4H) | Leukotriene A4 Hydrolase (LTA4H) |
| IC50 (Aminopeptidase) | 0.38 nM[5][6][7][8] | 27 nM (peptide substrate) |
| IC50 (Epoxide Hydrolase) | 16.93 nM[5][6][7][8] | 2.5 nM (LTA4 substrate) |
| Ki | Not Available | 23 nM |
| Activity in Whole Blood | Not Available | IC50 = 49 nM (calcium ionophore-induced LTB4 production) |
| Oral Activity | Yes, demonstrated in a rat model of DNBS-induced ulcerative enteritis.[5][6][7][8] | Yes, demonstrated in mouse and rat models. |
Mechanism of Action and Signaling Pathway
Both this compound and SC-57461A are inhibitors of the enzyme leukotriene A4 hydrolase (LTA4H).[5][9] By blocking the active site of this enzyme, they prevent the conversion of leukotriene A4 (LTA4) into leukotriene B4 (LTB4), a potent lipid mediator of inflammation.[4] LTB4 is known to attract and activate neutrophils and other immune cells to sites of inflammation.[10] Therefore, the inhibition of LTA4H leads to a reduction in the inflammatory response. The signaling pathway below illustrates the role of LTA4H and the point of intervention for these inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key experiments relevant to the characterization of LTA4H inhibitors.
In Vitro LTA4H Inhibition Assay (Epoxide Hydrolase Activity)
This assay determines the inhibitory effect of a compound on the conversion of LTA4 to LTB4.
Workflow:
Methodology:
-
Enzyme and Inhibitor Preparation: Recombinant human LTA4H is purified. The test inhibitors (this compound or SC-57461A) are prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Pre-incubation: The enzyme is pre-incubated with the inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) in a reaction buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, LTA4.
-
Reaction Termination: After a set time, the reaction is quenched, typically by the addition of a cold organic solvent like methanol, which precipitates the protein.
-
Quantification: The amount of LTB4 produced is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Human Whole Blood LTB4 Production Assay
This ex vivo assay measures the inhibitory activity of a compound in a more physiologically relevant matrix.
Methodology:
-
Blood Collection: Fresh human whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin).
-
Inhibitor Incubation: The whole blood is incubated with various concentrations of the test inhibitor or vehicle control for a specified time at 37°C.
-
Stimulation: LTB4 production is stimulated by adding a calcium ionophore (e.g., A23187).
-
Termination and Extraction: The reaction is stopped, and plasma is separated. LTB4 is then extracted from the plasma using solid-phase extraction.
-
Quantification: The concentration of LTB4 is measured, typically by an enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.
-
Data Analysis: The IC50 value is calculated based on the dose-dependent inhibition of LTB4 production.
Concluding Remarks
Both this compound and SC-57461A are potent inhibitors of leukotriene A4 hydrolase. This compound demonstrates particularly high potency against the aminopeptidase activity of the enzyme. In contrast, SC-57461A shows greater potency for the epoxide hydrolase function, which is directly responsible for LTB4 synthesis. The choice between these inhibitors may depend on the specific research question, such as the desired selectivity for one of the enzyme's dual functions. The provided data and experimental protocols offer a foundation for researchers to make informed decisions and design further comparative studies.
References
- 1. Leukotriene A4 hydrolase: an emerging target of natural products for cancer chemoprevention and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Comparative Guide to the Reproducibility of Lta4H Inhibitor Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data for Leukotriene A4 Hydrolase (Lta4H) inhibitors, with a focus on reproducibility. Due to the lack of publicly available data for a compound specifically named "Lta4H-IN-5," this document utilizes the well-characterized and potent Lta4H inhibitor, SC-57461A , as a primary example. Data for other notable Lta4H inhibitors, including Bestatin, Captopril, JNJ-26993135, and DG-051, are included for comparison to provide a broader context for researchers evaluating potential anti-inflammatory therapeutics targeting the leukotriene pathway.
Introduction to Lta4H Inhibition
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a crucial role in the inflammatory cascade. It catalyzes the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4), a potent pro-inflammatory mediator that attracts and activates immune cells. By inhibiting LTA4H, the production of LTB4 is reduced, thereby mitigating the inflammatory response. This mechanism makes LTA4H a compelling target for the development of novel anti-inflammatory drugs for a variety of diseases, including asthma, inflammatory bowel disease, and arthritis.
Quantitative Comparison of Lta4H Inhibitors
The following tables summarize the key quantitative data for SC-57461A and a selection of other Lta4H inhibitors. This data is essential for comparing their potency, selectivity, and cellular activity.
Table 1: In Vitro Potency of Lta4H Inhibitors
| Compound | Target | Assay Type | IC50 | Ki | Source |
| SC-57461A | Recombinant Human LTA4H | Enzyme Inhibition (LTA4 substrate) | 2.5 nM | 23 nM | [1] |
| Recombinant Human LTA4H | Enzyme Inhibition (peptide substrate) | 27 nM | 27 nM | [1][2] | |
| Bestatin | Aminopeptidases | Enzyme Inhibition | 20 nM (Leucine aminopeptidase), 60 nM (Aminopeptidase B) | - | |
| Captopril | LTA4H | Enzyme Inhibition (LTB4 formation) | 500 µM | 6.0 µM | |
| LTA4H | Enzyme Inhibition (peptide substrate) | - | 60 nM | ||
| JNJ-26993135 | Recombinant Human LTA4H | Enzyme Inhibition | ~10-12 nM | - | |
| DG-051 | LTA4H | Enzyme Inhibition (aminopeptidase activity) | 72 nM | - | |
| LTA4H | Binding Affinity | - | 26 nM (Kd) |
Table 2: Cellular Activity and In Vivo Efficacy of Lta4H Inhibitors
| Compound | Model System | Assay | Endpoint | Result | Source |
| SC-57461A | Human Whole Blood | LTB4 Production (ionophore-stimulated) | IC50 | 49 nM | [1] |
| Mouse | Ex vivo LTB4 Production | ED50 | 0.2 mg/kg (1h), 0.8 mg/kg (3h) | [2] | |
| Rat | Peritoneal LTB4 Production (ionophore-induced) | ED50 | 0.3-1 mg/kg | [2] | |
| Captopril | Intact Human Neutrophils | LTB4 Synthesis | IC50 | 63 µM | |
| JNJ-26993135 | Murine Blood | LTB4 Production (ionophore-stimulated) | IC50 | 339 nM | |
| DG-051 | Human Whole Blood | LTB4 Production | IC50 | 37 nM |
Table 3: Selectivity of Lta4H Inhibitors
| Compound | Primary Target(s) | Notes on Selectivity |
| SC-57461A | LTA4H (epoxide hydrolase and aminopeptidase) | Does not significantly inhibit other enzymes in the arachidonic acid cascade, such as 5-lipoxygenase, LTC4 synthase, COX-1, and COX-2. |
| Bestatin | Aminopeptidases (broad spectrum) | Not selective for LTA4H; inhibits various aminopeptidases. |
| Captopril | Angiotensin-Converting Enzyme (ACE) | Inhibition of LTA4H is an off-target effect. |
| JNJ-26993135 | LTA4H | Reported to be a selective LTA4H inhibitor. |
| DG-051 | LTA4H | Developed as a specific inhibitor of LTA4H. |
Experimental Protocols
Reproducibility of experimental results is paramount in scientific research. The following are detailed methodologies for key experiments cited in this guide.
LTA4H Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified LTA4H.
Materials:
-
Recombinant human LTA4H enzyme
-
Leukotriene A4 (LTA4) methyl ester
-
Test compounds (e.g., SC-57461A)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA)
-
Quenching solution (e.g., methanol (B129727) containing a suitable internal standard)
-
HPLC system for analysis
Procedure:
-
Prepare fresh LTA4 from its methyl ester by saponification immediately before use.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the recombinant LTA4H enzyme to the assay buffer.
-
Add the test compound dilutions to the wells containing the enzyme and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the LTA4 substrate.
-
Allow the reaction to proceed for a defined period (e.g., 30 seconds).
-
Stop the reaction by adding the quenching solution.
-
Analyze the formation of Leukotriene B4 (LTB4) by reverse-phase HPLC.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Human Whole Blood LTB4 Production Assay
This cell-based assay assesses the inhibitory effect of a compound on LTB4 production in a more physiologically relevant environment.
Materials:
-
Freshly drawn human whole blood (anticoagulated)
-
Calcium ionophore (e.g., A23187)
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
ELISA kit for LTB4 quantification
Procedure:
-
Prepare serial dilutions of the test compound.
-
Incubate aliquots of whole blood with the test compound dilutions or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulate LTB4 production by adding a calcium ionophore.
-
Continue the incubation for a defined period (e.g., 15 minutes) at 37°C.
-
Stop the reaction by placing the samples on ice and centrifuging to separate the plasma.
-
Measure the concentration of LTB4 in the plasma using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of LTB4 production for each compound concentration and determine the IC50 value.
Visualizations
The following diagrams illustrate the signaling pathway, experimental workflow, and a logical comparison of the inhibitors.
Caption: LTA4H Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Lta4H Inhibitor Characterization.
References
Safety Operating Guide
Safe Disposal of Lta4H-IN-5: A Step-by-Step Protocol for Laboratory Professionals
The proper handling and disposal of potent, biologically active compounds such as Lta4H-IN-5, an inhibitor of Leukotriene A4 Hydrolase, are critical for ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes the risk of unintended biological activity and chemical exposure. This guide provides a detailed, step-by-step procedure for the safe inactivation and disposal of this compound.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any aerosols.
Essential PPE includes:
-
Protective Gloves: To prevent skin contact.
-
Safety Glasses or Goggles: To protect the eyes from splashes.
-
Laboratory Coat: To protect clothing and skin.
II. Chemical Inactivation and Disposal Workflow
The recommended method for the disposal of this compound involves chemical inactivation through alkaline hydrolysis. This process is designed to degrade the bioactive molecule into inactive byproducts prior to its final disposal as hazardous waste.
Caption: Workflow for the safe disposal of this compound.
III. Detailed Experimental Protocol for Inactivation
The following protocol for the chemical inactivation of this compound is based on established procedures for similar bioactive lipids.[1]
Materials:
-
Waste solution containing this compound
-
Ethanol or Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Citric Acid or dilute Hydrochloric Acid (HCl) solution
-
Chemically resistant container (e.g., borosilicate glass beaker, polypropylene (B1209903) container)
-
pH indicator strips or a calibrated pH meter
-
Labeled hazardous waste container
Procedure:
-
Dilution of this compound Waste: In a suitable, chemically resistant container, dilute the waste solution containing this compound with an equal volume of a solvent in which it is soluble, such as ethanol or DMSO.[1] This ensures the compound remains in solution during the inactivation process.
-
Chemical Inactivation:
-
Slowly and carefully add a 1 M solution of sodium hydroxide (NaOH) to the diluted waste solution.[1]
-
Continuously monitor the pH of the solution using pH indicator strips or a pH meter.
-
Continue adding the NaOH solution until a final pH of ≥ 10 is achieved.[1]
-
Gently stir the mixture and allow it to stand for at least one hour at room temperature to ensure the complete degradation of the this compound.[1]
-
-
Neutralization (Recommended):
-
Final Disposal:
-
Transfer the inactivated and neutralized solution into a properly labeled hazardous waste container.[1]
-
The container must be clearly marked as "Hazardous Waste" and should include details of the contents (e.g., "Inactivated this compound solution, ethanol, water").[1]
-
Store the waste container in a designated, secure area.
-
Dispose of the hazardous waste in accordance with all federal, state, and local environmental regulations.[2]
-
Quantitative Data Summary
| Parameter | Value | Unit |
| Inactivation pH | ≥ 10 | pH units |
| Inactivation Time | ≥ 1 | hour |
| Neutralization pH | 6 - 8 | pH units |
IV. Spill Procedures
In the event of a spill, contain and collect the material with commercial absorbents.[2] Ensure proper PPE is worn during the cleanup process. The collected waste from the spill should also undergo the inactivation and disposal procedure outlined above.
V. Storage of this compound
When not in use, this compound should be stored in a closed container in a well-ventilated, secure area.[2] Containers should be protected from physical damage.
This information is provided for guidance and is based on general laboratory safety principles for handling potent chemical compounds. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before handling and disposal.
References
Personal protective equipment for handling Lta4H-IN-5
This guide provides crucial safety and logistical information for the handling and disposal of Lta4H-IN-5, a potent small molecule inhibitor of Leukotriene A4 Hydrolase (LTA4H). The following procedures are based on best practices for handling potent active pharmaceutical ingredients (APIs) and are intended for researchers, scientists, and drug development professionals. Note that a specific Safety Data Sheet (SDS) for this compound was not located; therefore, this guidance is predicated on the general principles of handling hazardous chemical compounds.
Immediate Safety Precautions
Given that this compound is a potent, biologically active compound, it should be treated as a hazardous substance.[1] Inhalation of the powder form poses a significant risk of exposure.[2] Direct contact with the skin and eyes should be strictly avoided. All personnel must be thoroughly trained in the handling of potent compounds before working with this compound.[2]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the final and a critical barrier to exposure.[3] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Best Practices |
| Hand Protection | Double-gloving with chemical-resistant gloves | Use nitrile or neoprene gloves. The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound.[4] |
| Eye and Face Protection | Safety goggles with side shields or a face shield | Standard eyeglasses are not sufficient. A face shield should be used when there is a risk of splashes.[4] |
| Body Protection | A dedicated, long-sleeved lab coat | The lab coat should have a solid front and be regularly decontaminated. Do not wear it outside of the designated handling area. |
| Respiratory Protection | Use of a ventilated enclosure is primary. An N95 or higher-rated respirator may be required. | All handling of powdered this compound must be performed in a certified chemical fume hood, a ventilated balance safety enclosure, or a glove box to minimize inhalation risk.[2][4] |
Operational Handling Plan
A systematic approach to handling this compound from receipt to disposal is essential for safety and to maintain the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated area.
-
For powdered compounds, storage at -20°C is common to ensure stability.[5]
2. Weighing and Preparation of Solutions:
-
All weighing of powdered this compound must be conducted within a containment device such as a ventilated balance enclosure or a glove box.[2]
-
Use dedicated utensils (spatulas, weigh boats) for handling the compound. These should be cleaned after use or disposed of as contaminated solid waste.
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid aerosolization.
-
Common solvents for similar compounds include DMSO, DMF, and ethanol.[1]
3. Experimental Use:
-
When using solutions of this compound, handle them within a chemical fume hood.[4]
-
Avoid skin contact with solutions. In case of contact, wash the affected area immediately with soap and water.
-
All labware that comes into contact with this compound should be decontaminated or disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[1]
| Waste Type | Disposal Procedure |
| Solid Waste | Unused or expired this compound powder, contaminated gloves, weigh boats, and bench paper must be collected in a dedicated, clearly labeled hazardous solid waste container.[1] |
| Liquid Waste | Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain. The container should be compatible with the solvent used.[5][6] |
| Contaminated Sharps | Needles, syringes, and other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste. |
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[1] Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel.[5]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Containment: For solid spills, avoid generating dust. For liquid spills, use an appropriate absorbent material to contain the spill.[5]
-
Cleanup: Wearing full PPE, carefully collect the spilled material and absorbent into a hazardous waste container.
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent and then soap and water.
-
Report: Report the spill to your laboratory supervisor and the relevant safety department.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. benchchem.com [benchchem.com]
- 6. nipissingu.ca [nipissingu.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
